molecular formula C5H12OS2 B1580803 1,3-Bis(methylthio)-2-propanol CAS No. 31805-83-1

1,3-Bis(methylthio)-2-propanol

Cat. No.: B1580803
CAS No.: 31805-83-1
M. Wt: 152.3 g/mol
InChI Key: BTQNSLFPJKRBQK-UHFFFAOYSA-N
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Description

1,3-Bis(methylthio)-2-propanol is a useful research compound. Its molecular formula is C5H12OS2 and its molecular weight is 152.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(methylsulfanyl)propan-2-ol
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InChI

InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

BTQNSLFPJKRBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00185684
Record name 1,3-Bis(methylthio)propan-2-ol
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Molecular Weight

152.3 g/mol
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CAS No.

31805-83-1
Record name 1,3-Bis(methylthio)-2-propanol
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Record name 1,3-bis(methylthio)propan-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol (CAS: 31805-83-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Bis(methylthio)-2-propanol, a key chemical intermediate and pharmaceutical reference standard. We will delve into its chemical and physical properties, explore its synthesis with mechanistic insights, discuss its critical role in drug development as a pharmaceutical impurity, and provide detailed analytical and safety protocols. This document is designed to be a practical resource, grounding theoretical concepts in field-proven applications.

Introduction and Core Chemical Identity

This compound, with the CAS number 31805-83-1, is a sulfur-containing organic compound.[1][2] Its structure features a propan-2-ol backbone with methylthio (-SCH₃) groups attached to the 1 and 3 positions.[1][2] This unique arrangement of functional groups—a secondary alcohol and two thioether linkages—makes it a valuable building block in organic synthesis and a significant compound in the pharmaceutical industry, notably as a known impurity in the production of the drug Nifuratel.[3][4] Understanding the properties and synthesis of this molecule is crucial for process optimization, quality control, and regulatory compliance in drug manufacturing.

Key Identifiers:

IdentifierValue
CAS Number 31805-83-1[1][2]
Molecular Formula C₅H₁₂OS₂[1][2]
Molecular Weight 152.29 g/mol [1][5]
IUPAC Name 1,3-bis(methylthio)propan-2-ol[2]
Synonyms 1,3-Bis(methylsulfanyl)propan-2-ol, Nifuratel Impurity 15[2][6]
InChI InChI=1S/C5H12OS2/c1-7-3-5(6)4-8-2/h5-6H,3-4H2,1-2H3[2]
SMILES CSCC(CSC)O[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and analysis.

Physical Properties
PropertyValueSource
Physical State LiquidFisher Scientific[1]
Appearance Colorless to light yellow liquid---
Odor StenchFisher Scientific[1]
Boiling Point 112 - 114 °CFisher Scientific[1]
pKa (predicted) 13.55 ± 0.20Guidechem[7]
LogP (predicted) 1.073Cheméo[8]
Water Solubility -1.06 (log10 WS, mol/l)Cheméo[8]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals would include a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), triplets for the methylene protons adjacent to the sulfur atoms (SCH₂), and singlets for the methyl protons of the thioether groups (SCH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. We would expect to see distinct signals for the methyl carbons, the methylene carbons, and the methine carbon attached to the hydroxyl group.

  • MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would be expected at m/z 152. Key fragmentation patterns would likely involve the loss of water, methylthio groups, or cleavage of the carbon-sulfur bonds.

  • IR (Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-S stretching may appear in the fingerprint region (600-800 cm⁻¹).

Synthesis of this compound: A Mechanistic Approach

The most plausible and industrially relevant synthesis of this compound involves the nucleophilic ring-opening of epichlorohydrin with sodium thiomethoxide. This reaction is a classic example of an Sₙ2 reaction where the thiolate anion acts as a potent nucleophile.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product reactant1 Epichlorohydrin intermediate 1-chloro-3-(methylthio)propan-2-ol reactant1->intermediate 1. Nucleophilic Attack reactant2 Sodium Thiomethoxide (2 equivalents) product This compound reactant2->product reactant2->intermediate intermediate->product 2. Second Nucleophilic Substitution

Caption: Overall synthesis of this compound.

Mechanistic Insights: The Causality of the Reaction Pathway

The reaction proceeds in a two-step sequence, both involving nucleophilic substitution.

Step 1: Ring-Opening of the Epoxide

The first equivalent of sodium thiomethoxide attacks one of the carbon atoms of the epoxide ring. In basic or neutral conditions, the attack of a strong nucleophile like a thiolate occurs at the less sterically hindered carbon of the epoxide. This regioselectivity is a hallmark of the Sₙ2 mechanism for epoxide ring-opening. The choice of a strong nucleophile is critical here; weaker nucleophiles would require acid catalysis, which could lead to side reactions. The result of this initial attack is the formation of a chlorohydrin intermediate, 1-chloro-3-(methylthio)propan-2-ol.

G start Epichlorohydrin + NaSMe transition1 Nucleophilic attack on less hindered carbon start->transition1 intermediate Alkoxide Intermediate transition1->intermediate protonation Protonation (from solvent) intermediate->protonation product1 1-chloro-3-(methylthio)propan-2-ol protonation->product1

Caption: Mechanism of the initial epoxide ring-opening.

Step 2: Second Nucleophilic Substitution

The second equivalent of sodium thiomethoxide then displaces the chloride ion from the intermediate in a classic Sₙ2 reaction. The alkoxide formed in the first step is protonated by the solvent (often an alcohol like methanol or ethanol) to yield the final product, this compound. The choice of solvent is important; protic solvents can solvate the leaving group (chloride), facilitating its departure.

Representative Experimental Protocol

Materials:

  • Epichlorohydrin

  • Sodium thiomethoxide (or sodium methanethiolate)

  • Methanol (or other suitable alcohol)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium thiomethoxide (2.1 equivalents) in anhydrous methanol.

  • Addition of Epichlorohydrin: Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL). The use of an organic solvent allows for the separation of the organic product from inorganic salts.

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Drug Development: The Nifuratel Impurity Case Study

This compound is recognized as a process-related impurity in the synthesis of Nifuratel, an antibacterial, antiprotozoal, and antifungal agent.[3][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory agencies as they can affect the safety and efficacy of the final drug product.

Formation as an Impurity

The synthesis of Nifuratel involves precursors that can lead to the formation of this compound. Its presence necessitates the development of robust analytical methods to detect and quantify it at very low levels to ensure the final drug product meets stringent purity requirements.

Role as a Pharmaceutical Reference Standard

Due to its status as a known impurity, highly purified this compound is used as a pharmaceutical reference standard.[3][4] This standard is essential for:

  • Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) that can accurately and precisely quantify this impurity in Nifuratel drug substance and drug product.[3]

  • Routine Quality Control: For routine testing of batches of Nifuratel to ensure that the level of this impurity is below the acceptable limit defined by pharmacopeias.[3]

  • Stability Testing: To monitor the potential for this impurity to form during the shelf-life of the drug product.[3]

Analytical Methodologies for Identification and Quantification

The detection and quantification of this compound, particularly as a pharmaceutical impurity, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

Proposed HPLC Method for Impurity Profiling

Based on analytical methods developed for Nifuratel, a reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

Chromatographic Conditions (Representative):

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water gradientA gradient elution allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a low wavelength (e.g., 210 nm)As the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary.
Injection Volume 10-20 µLStandard injection volume for analytical HPLC.
Column Temp. Ambient or controlled (e.g., 25 °C)Ensures reproducible retention times.

Method Validation: Any analytical method used for quality control must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

G start Sample Preparation (Nifuratel API) injection HPLC Injection start->injection separation C18 Reverse-Phase Column injection->separation detection UV Detector separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for HPLC-based impurity analysis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]

  • Fire Safety: Keep away from open flames and high temperatures. Suitable extinguishing media include water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

  • Stability and Reactivity: The compound is stable under normal conditions.[1] Avoid strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Conclusion

This compound is a specialty chemical with significant relevance in both synthetic organic chemistry and the pharmaceutical industry. Its synthesis via the ring-opening of epichlorohydrin is a robust and mechanistically well-understood process. As a critical impurity in the production of Nifuratel, the ability to synthesize, isolate, and accurately quantify this compound is paramount for ensuring drug quality and patient safety. This guide has provided a comprehensive technical framework for understanding and working with this compound, from its fundamental properties to its practical applications and handling.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 31805-83-1). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Arkivoc. (2007). Regioselective ring opening of epoxides with thiols in water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 8). Attack of ethoxide on epichlorohydrin. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nifuratel-impurities. Retrieved from [Link]

  • PubMed. (2007). An improved HPLC method for determination of nifuratel in human plasma and its application to pharmacokinetics studies. Retrieved from [Link]

  • SciRP.org. (2025). Determination of Nifuratel in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Sinoway. (n.d.). 1-Hydrazino-3-(methylthio)propan-2-ol Nifuratel impurity 14359-97-8. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3-Bis(methylthio)-2-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,3-Bis(methylthio)-2-propanol (CAS No. 31805-83-1). This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile chemical intermediate.

Introduction

This compound is a sulfur-containing organic compound featuring a propan-2-ol backbone with methylthio groups at the 1 and 3 positions. Its unique structure, possessing both a secondary alcohol and two thioether functionalities, imparts a range of chemical properties that make it a molecule of interest in synthetic and medicinal chemistry. Notably, it is recognized as a key impurity in the production of the broad-spectrum antimicrobial and antiprotozoal drug, Nifuratel, highlighting its relevance in pharmaceutical quality control and process chemistry.[1] This guide will delve into the core characteristics of this compound, providing practical insights for its handling, synthesis, and potential derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties are summarized in the table below. The presence of both a polar hydroxyl group and lipophilic methylthio moieties results in a molecule with moderate polarity.

PropertyValueSource
Molecular Formula C₅H₁₂OS₂[1]
Molecular Weight 152.29 g/mol [2]
Appearance Liquid[2]
Odor Stench[2]
Boiling Point 112-114 °C at 5 mmHg[3]
Density (Predicted) 1.112 ± 0.06 g/cm³[3]
logP (Octanol/Water Partition Coefficient) 1.073 (Calculated)[4]
Water Solubility -1.06 (log₁₀WS in mol/L, Calculated)[4]
pKa (Predicted) 13.55 ± 0.20Guidechem[5]
CAS Number 31805-83-1[1]

Qualitative Solubility: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran). Its solubility in water is predicted to be low.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a suitable three-carbon dielectrophile with a methylthiolate source. A notable and insightful observation in the literature is the rearrangement that occurs during the reaction of 2,3-dibromo-1-propanol with thiolates, which predominantly yields the 1,3-disubstituted product.[3] This rearrangement is a key consideration in designing a synthetic route.

Proposed Synthetic Pathway

The most plausible synthetic route involves a double nucleophilic substitution of a dihalogenated propanol with sodium thiomethoxide. The reaction with 2,3-dibromo-1-propanol is reported to favor the formation of the 1,3-dithioether product.[3]

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2,3-Dibromo-1-propanol 2,3-Dibromo-1-propanol (Starting Material) Reaction_Vessel Reaction in a suitable solvent (e.g., Ethanol) 2,3-Dibromo-1-propanol->Reaction_Vessel Sodium_Thiomethoxide Sodium Thiomethoxide (Nucleophile, 2 eq.) Sodium_Thiomethoxide->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Rearrangement and Nucleophilic Substitution G Start This compound Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Derivatization Derivatization (e.g., Acyl Chloride) Start->Derivatization Ketone 1,3-Bis(methylthio)propan-2-one Oxidation->Ketone Ester Ester Derivative Derivatization->Ester G Thioether Thioether Moiety Oxidation_1 Oxidation (1 eq. oxidant) Thioether->Oxidation_1 Sulfoxide Sulfoxide Oxidation_1->Sulfoxide Oxidation_2 Oxidation (excess oxidant) Sulfoxide->Oxidation_2 Sulfone Sulfone Oxidation_2->Sulfone

Sources

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1,3-bis(methylthio)-2-propanol, a valuable intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and critical analysis of each approach. The guide emphasizes scientific integrity, reproducibility, and safety, grounding all claims in authoritative references.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₁₂OS₂, is a sulfur-containing propanol derivative. Its structure, featuring two thioether linkages flanking a secondary alcohol, makes it a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialty chemicals. This guide will explore the most practical and efficient methods for its laboratory-scale synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on three primary and logically sound synthetic pathways, each starting from readily available precursors. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

The three principal synthetic strategies are:

  • Route A: Nucleophilic substitution on a 1,3-dihalogenated-2-propanol.

  • Route B: Two-step synthesis from epichlorohydrin.

  • Route C: Direct methylation of 1,3-dimercapto-2-propanol.

The following sections will provide a detailed exploration of each of these routes.

Synthetic Route A: From 1,3-Dihalogenated-2-propanols

This approach is a classic example of a double nucleophilic substitution reaction, where a sulfur nucleophile displaces two halide leaving groups. The most common starting materials for this route are 1,3-dichloro-2-propanol or 1,3-dibromo-2-propanol.

Reaction Principle and Mechanism

The core of this synthesis is the SN2 reaction between sodium methyl mercaptide (CH₃SNa) and the dihalogenated propanol. Sodium methyl mercaptide, a potent sulfur nucleophile, is typically prepared in situ by reacting methanethiol with a strong base like sodium hydroxide or sodium methoxide.

The reaction proceeds in two sequential SN2 steps. The thiolate anion attacks the primary carbons bearing the halogen atoms, leading to the displacement of the halide ions and the formation of the thioether bonds. The secondary alcohol group in the substrate remains unaffected under these conditions.

G reagents 2 CH₃SNa start 1,3-Dichloro-2-propanol product This compound start->product Sɴ2 Reaction

The mechanism involves a backside attack by the nucleophilic sulfur on the carbon atom bonded to the halogen.[1][2][3] This leads to an inversion of configuration at the carbon center, although in this achiral molecule, it is not stereochemically apparent. The reaction is typically bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile.[2][3]

Detailed Experimental Protocol

Materials and Equipment:

  • 1,3-Dichloro-2-propanol

  • Sodium metal or Sodium methoxide

  • Methanethiol (or a solution in a suitable solvent)

  • Anhydrous methanol

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methyl Mercaptide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (2.2 equivalents) in anhydrous methanol under a nitrogen atmosphere with stirring. Caution: This reaction is exothermic and produces flammable hydrogen gas. Alternatively, sodium methoxide (2.2 equivalents) can be used.

  • Addition of Methanethiol: Cool the sodium methoxide solution in an ice bath. Slowly add methanethiol (2.2 equivalents) to the solution via the dropping funnel. Caution: Methanethiol is a toxic and foul-smelling gas. This step must be performed in a well-ventilated fume hood.

  • Reaction with 1,3-Dichloro-2-propanol: To the freshly prepared sodium methyl mercaptide solution, add 1,3-dichloro-2-propanol (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 50 °C.

  • Reaction Completion and Workup: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction and Purification: To the residue, add water and extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Critical Parameters and Optimization
  • Stoichiometry: A slight excess of sodium methyl mercaptide is recommended to ensure complete conversion of the dihalide.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO can also be used and may accelerate the reaction rate.

  • Temperature: While refluxing in methanol is effective, the reaction temperature can be adjusted based on the solvent and the reactivity of the halide (bromides react faster than chlorides).

  • Purity of Reagents: The use of anhydrous solvents and dry reagents is crucial to prevent side reactions, such as the hydrolysis of the mercaptide.

Synthetic Route B: From Epichlorohydrin

Epichlorohydrin is an inexpensive and highly reactive starting material. This synthetic route involves a two-step process: a nucleophilic ring-opening of the epoxide followed by a second nucleophilic substitution.

Reaction Principle and Mechanism

Step 1: Ring-Opening of Epichlorohydrin

The first step involves the ring-opening of the epichlorohydrin epoxide ring by a sulfur nucleophile, such as sodium methyl mercaptide. The attack of the nucleophile can occur at either of the two epoxide carbons. Under basic or neutral conditions, the attack predominantly occurs at the less sterically hindered terminal carbon (C1), following an SN2-type mechanism.[1] This regioselectivity leads to the formation of 1-chloro-3-(methylthio)-2-propanol.

G reagents1 CH₃SNa start Epichlorohydrin intermediate 1-Chloro-3-(methylthio)-2-propanol start->intermediate Ring-Opening

Step 2: Second Nucleophilic Substitution

The intermediate, 1-chloro-3-(methylthio)-2-propanol, then undergoes a second nucleophilic substitution with another equivalent of sodium methyl mercaptide to replace the remaining chlorine atom, yielding the final product, this compound.

G reagents2 CH₃SNa intermediate 1-Chloro-3-(methylthio)-2-propanol product This compound intermediate->product Sɴ2 Substitution

Detailed Experimental Protocol

Materials and Equipment:

  • Epichlorohydrin

  • Sodium methyl mercaptide (or prepared in situ as in Route A)

  • Methanol or Ethanol

  • Standard workup and purification equipment as listed in Route A.

Procedure:

  • Preparation of Sodium Methyl Mercaptide: Prepare a solution of sodium methyl mercaptide (2.2 equivalents) in methanol as described in Route A.

  • Reaction with Epichlorohydrin: Cool the sodium methyl mercaptide solution to 0 °C in an ice bath. Add epichlorohydrin (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC to observe the formation of the intermediate and then the final product.

  • Workup and Purification: The workup and purification procedure is identical to that described in Route A.

Causality Behind Experimental Choices
  • Two Equivalents of Nucleophile: Using at least two equivalents of the methyl mercaptide is essential to drive both the ring-opening and the subsequent substitution to completion.

  • Temperature Control: The initial low temperature for the epichlorohydrin addition is crucial to control the exothermic ring-opening reaction and minimize potential side reactions.

  • Solvent Choice: Protic solvents like methanol or ethanol are suitable for this reaction as they can protonate the alkoxide intermediate formed during the ring-opening.

Synthetic Route C: Direct Methylation of 1,3-Dimercapto-2-propanol

This is arguably the most straightforward route if the starting dithiol is readily available. It involves the direct methylation of the two thiol groups.

Reaction Principle and Mechanism

The synthesis relies on the deprotonation of the acidic thiol protons of 1,3-dimercapto-2-propanol with a suitable base to form a dithiolate. This dithiolate then acts as a potent nucleophile, reacting with a methylating agent, such as methyl iodide, in a double SN2 reaction to form the desired this compound.

G reagents 2 eq. Base 2 eq. CH₃I start 1,3-Dimercapto-2-propanol product This compound start->product Deprotonation & Methylation

The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly used to ensure complete deprotonation of the thiols.

Detailed Experimental Protocol

Materials and Equipment:

  • 1,3-Dimercapto-2-propanol

  • Sodium hydroxide or Potassium carbonate

  • Methyl iodide

  • Acetone or Tetrahydrofuran (THF)

  • Standard workup and purification equipment.

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 1,3-dimercapto-2-propanol (1.0 equivalent) in a suitable solvent like acetone or THF. Add a base such as powdered potassium carbonate (2.5 equivalents) or a solution of sodium hydroxide (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.[4]

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (2.2 equivalents) dropwise. Caution: Methyl iodide is a toxic and carcinogenic substance and should be handled with appropriate safety precautions in a fume hood.[4][5]

  • Reaction Completion and Workup: After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC). Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Final Purification: Purify the crude product by vacuum distillation.

Field-Proven Insights
  • Choice of Base: While strong bases like NaH are effective, using a milder base like potassium carbonate in a polar aprotic solvent like acetone can also drive the reaction to completion and simplifies the workup.[4]

  • Methylating Agent: Methyl iodide is a highly effective methylating agent for thiols. Other methylating agents like dimethyl sulfate could also be used, but require different reaction conditions and safety considerations.

  • Exclusion of Water: For reactions using strong bases like NaH, it is crucial to use anhydrous solvents to prevent quenching of the base.

Characterization of this compound

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

Property Value Reference
Molecular Formula C₅H₁₂OS₂[6]
Molecular Weight 152.28 g/mol [6]
Appearance Colorless to pale yellow liquidGeneral Observation
Boiling Point Data not readily available, requires experimental determination or prediction.
¹H NMR (CDCl₃) δ (ppm): ~2.1 (s, 6H, 2 x SCH₃), ~2.7 (d, 4H, 2 x CH₂S), ~3.8 (m, 1H, CHOH), Hydroxyl proton signal may be broad and its chemical shift is concentration-dependent.Predicted based on similar structures and general chemical shift ranges.[7][8]
¹³C NMR (CDCl₃) δ (ppm): ~16 (2 x SCH₃), ~40 (2 x CH₂S), ~70 (CHOH)Predicted based on similar structures and general chemical shift ranges.[9]
IR (neat) ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2920 (C-H stretch), ~1430 (C-H bend), ~1050 (C-O stretch)General expected absorbances for the functional groups present.
Mass Spectrometry m/z: 152 (M⁺), characteristic fragmentation pattern.[6]

Safety Considerations

All synthetic procedures described in this guide should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanethiol: Extremely flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact.[4][5]

  • Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle under an inert atmosphere.

  • Epichlorohydrin: Toxic, flammable, and a suspected carcinogen.

  • 1,3-Dichloro-2-propanol: Harmful if swallowed or in contact with skin.

Conclusion

This technical guide has detailed three robust synthetic routes for the preparation of this compound. Each route offers distinct advantages and can be selected based on the specific needs of the researcher. The provided protocols are designed to be reproducible and are supported by mechanistic discussions grounded in established chemical principles. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable chemical intermediate for their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemguide. NUCLEOPHILIC SUBSTITUTION - HALOGENOALKANES AND HYDROXIDE IONS. [Link]

  • Google Patents.
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  • Organic Syntheses. 4,5-DIBENZOYL-1,3-DITHIOLE-2-THIONE. [Link]

  • ResearchGate. Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • ResearchGate. Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. [Link]

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  • ProQuest. The reaction of beta-aryl nitro compounds with the sodium salt of methyl mercaptan. Part II. [Link]

  • ResearchGate. What are the best conditions of methylation of 2,5-dimercabtothiadiazole?. [Link]

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  • a total synthesis of herboxidiene methyl ester. [Link]

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An In-depth Technical Guide to the FTIR Spectroscopy of 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1,3-Bis(methylthio)-2-propanol. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret FTIR data for this compound, ensuring scientific integrity and data reliability.

Section 1: Introduction to this compound

1.1 Chemical Identity and Structure

This compound is an organic compound featuring both secondary alcohol and thioether functional groups. Its unique structure makes it a valuable reference standard and an interesting subject for spectroscopic analysis.

  • IUPAC Name: 1,3-bis(methylsulfanyl)propan-2-ol[1]

  • CAS Number: 31805-83-1[1][2][3]

  • Molecular Formula: C₅H₁₂OS₂[1][2][3][4]

  • Molecular Weight: 152.28 g/mol [3][4][5]

  • Chemical Structure:

1.2 Physicochemical Properties

The compound exists as a liquid at standard conditions, a critical factor for determining the appropriate sample handling technique for FTIR analysis.[5] Its structure contains a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the oxygen and sulfur atoms), which influences its vibrational characteristics.[2]

1.3 Relevance in Research and Development

This compound is recognized as a pharmaceutical reference standard, particularly as an impurity of Nifuratel.[3] Accurate identification and characterization are therefore essential for quality control in drug development and manufacturing, where FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical tool.

Section 2: Fundamentals of FTIR Spectroscopy

2.1 The Principle of Molecular Vibrations

FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample.[6] The covalent bonds within a molecule are not rigid; they behave like springs, undergoing various stretching and bending vibrations at specific, quantized frequencies.[7] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a peak on the spectrum. The position of this peak, expressed as a wavenumber (cm⁻¹), is characteristic of the bond type and its chemical environment.[8]

2.2 Correlating Absorption Bands with Functional Groups

The power of FTIR lies in its ability to identify functional groups, as each group exhibits characteristic absorption bands.[8] The spectrum is typically divided into two main regions:

  • Functional Group Region (4000–1500 cm⁻¹): This region contains absorptions for most common functional groups (e.g., O-H, C-H, C=O) and is often used for initial identification.[6]

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, such as C-O and C-S stretching, and various bending modes. These peaks are unique to the molecule as a whole, acting as a "molecular fingerprint."

For this compound, the key functional groups to identify are the secondary alcohol (O-H and C-O) and the thioethers (C-S).

Section 3: Experimental Protocol: Acquiring the FTIR Spectrum

3.1 Rationale for Method Selection: ATR-FTIR

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the most effective and modern sampling technique.[9] While traditional transmission methods using liquid cells exist, ATR-FTIR offers significant advantages:

  • Minimal Sample Preparation: A single drop of the liquid is sufficient.[10]

  • Ease of Use: The sample is placed directly on the ATR crystal, and cleaning is straightforward.[10][11]

  • High-Quality Data: It provides excellent sample-to-crystal contact, resulting in a strong, reproducible spectrum.[12]

This protocol is based on the use of a modern FTIR spectrometer equipped with a diamond ATR accessory, which is robust and chemically inert.

3.2 Detailed Step-by-Step Protocol for ATR-FTIR Analysis

This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the acquired data.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., Bruker Tensor 27, as mentioned in spectral databases[1])

  • Diamond ATR accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free laboratory wipes

Protocol Steps:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Confirm the ATR crystal is clean and free of any residue from previous analyses by inspecting its surface.

  • Background Collection (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench.

    • Causality: The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption bands from the sample itself. An improper background is the most common source of error.

    • Set acquisition parameters: typically 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single, small drop of this compound onto the center of the diamond ATR crystal. The amount should be sufficient to completely cover the crystal surface.[10]

  • Spectrum Acquisition (Self-Validation Step 2):

    • Using the same acquisition parameters as the background scan, collect the sample spectrum.

    • Causality: Using identical parameters ensures that the background subtraction is mathematically sound and does not introduce artifacts.

  • Post-Acquisition Processing and Cleaning:

    • The resulting spectrum should be displayed in % Transmittance or Absorbance. If necessary, apply an ATR correction and/or a baseline correction using the spectrometer software to improve data presentation.

    • Thoroughly clean the ATR crystal using a lint-free wipe moistened with isopropanol.[11] Run a new scan to confirm the crystal is clean and the spectrum has returned to the baseline.

3.3 Experimental Workflow Diagram

FTIR_Workflow Start Start: Verify Instrument is Ready Background Step 1: Collect Background Spectrum (Clean, Empty ATR Crystal) Start->Background Apply_Sample Step 2: Apply Liquid Sample (1-2 drops of this compound) Background->Apply_Sample Ensures atmospheric subtraction Acquire_Spectrum Step 3: Collect Sample Spectrum (Same Parameters as Background) Apply_Sample->Acquire_Spectrum Process_Data Step 4: Process and Analyze Data (Baseline/ATR Correction) Acquire_Spectrum->Process_Data Generates raw spectrum Clean Step 5: Clean ATR Crystal (Isopropanol & Wipe) Process_Data->Clean End End: Data Validated and Ready Clean->End

Caption: ATR-FTIR workflow for the analysis of this compound.

Section 4: Spectral Interpretation and Analysis

The FTIR spectrum of this compound provides a unique fingerprint, confirming its structure through the identification of its key functional groups.

4.1 Detailed Band Assignments

The interpretation below correlates the expected absorption bands with the molecular structure of the compound.

  • Hydroxyl (O-H) Region (ca. 3600-3200 cm⁻¹):

    • A prominent, strong, and broad absorption band is expected in this region, typically centered around 3400 cm⁻¹.[13][14]

    • Causality: The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This interaction creates a continuum of bond strengths, smearing the individual sharp absorptions into one broad envelope.[14] Its presence is definitive proof of the alcohol functional group.

  • Aliphatic (C-H) Region (ca. 3000-2850 cm⁻¹):

    • Multiple sharp, strong peaks will appear just below 3000 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.[15]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains the most complex and specific information.

    • C-H Bending Vibrations (ca. 1470-1350 cm⁻¹): Expect medium-intensity peaks corresponding to the scissoring and bending modes of the CH₂ and CH₃ groups.

    • C-O Stretching Vibration (ca. 1150-1075 cm⁻¹): A strong, distinct peak in this range is characteristic of a secondary alcohol.[16] This band arises from the stretching of the C-O single bond and its position helps differentiate it from primary or tertiary alcohols.

    • C-S Stretching Vibrations (ca. 800-600 cm⁻¹): The C-S stretching vibration for thioethers is typically weak in intensity and can be difficult to definitively assign.[17] A weak absorption band may be observed around 700 cm⁻¹, which is indicative of the thioether linkages.[17] While not as prominent as the O-H or C-O bands, its presence is consistent with the known structure.

4.2 Data Summary Table

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3600 - 3200Strong, BroadO-H Stretch (H-Bonded)Secondary Alcohol (-OH)
3000 - 2850Strong, SharpC-H Asymmetric & Symmetric StretchAliphatic (CH₂, CH₃)
1470 - 1350MediumC-H BendingAliphatic (CH₂, CH₃)
1150 - 1075StrongC-O StretchSecondary Alcohol (C-OH)
800 - 600Weak to MediumC-S StretchThioether (-S-CH₃)

Section 5: Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is definitively characterized by a strong, broad O-H stretching band around 3400 cm⁻¹, sharp aliphatic C-H stretching bands below 3000 cm⁻¹, and a strong C-O stretching band characteristic of a secondary alcohol between 1150-1075 cm⁻¹. The presence of weaker C-S stretching bands in the fingerprint region completes the molecular profile. By following a robust, self-validating protocol such as the ATR-FTIR method detailed here, researchers can reliably obtain high-quality spectra for unambiguous identification and quality control, which is paramount in its application as a pharmaceutical reference standard.

Section 6: References

  • Liu, X. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • National Center for Biotechnology Information. This compound | C5H12OS2 | CID 99550. PubChem. [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • ResearchGate. FTIR spectra of O-H stretching vibrations in the region located between.... [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. FTIR spectra of petroleum thioethers with different treatment.... [Link]

  • ResearchGate. FTIR spectra of (a) pure CS, (b) PT-NH2/CS complex, and (c) PT-NH2. [Link]

  • ACS Omega. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 31805-83-1). [Link]

  • Shimadzu. Liquid Samples. [Link]

  • MDPI. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

  • Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • ResearchGate. Typical FTIR spectrum obtained from 2-propanol reagent. [Link]

  • Canadian Science Publishing. The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • National Institutes of Health. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

  • ResearchGate. FTIR spectrum of various concentrations of ethanol in propanol.... [Link]

  • MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • AZoM. (2025). How to Read and Interpret the IR Spectra: A Beginner's Guide. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • ResearchGate. Figure 5 shows the main changes in the FTIR spectrum of the outer.... [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

The Unseen Workhorse: A Technical Guide to 1,3-Bis(methylthio)-2-propanol and Its Pivotal Role in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development and complex organic synthesis, certain molecules, while not always in the spotlight, play a crucial and often indispensable role as building blocks and reference materials. 1,3-Bis(methylthio)-2-propanol is one such unassuming yet vital compound. This in-depth technical guide provides a comprehensive literature review of its applications, focusing on its synthesis, properties, and significant role in the pharmaceutical industry, particularly in the quality control of the antimicrobial drug Nifuratel.

Unveiling this compound: A Molecular Profile

This compound, with the chemical formula C₅H₁₂OS₂, is a propanol derivative characterized by the presence of two methylthio (-SCH₃) groups at the 1 and 3 positions and a hydroxyl (-OH) group at the 2 position[1]. This unique arrangement of functional groups dictates its chemical reactivity and utility in various synthetic pathways.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 31805-83-1
Molecular Formula C₅H₁₂OS₂
Molecular Weight 152.29 g/mol
IUPAC Name 1,3-bis(methylthio)propan-2-ol
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

The Synthetic Pathway: Crafting a Key Intermediate

While a specific, detailed, and peer-reviewed synthesis protocol for this compound is not explicitly documented in readily available literature, its structure strongly suggests a logical synthetic route based on fundamental principles of organic chemistry. The most probable and industrially scalable approach involves the nucleophilic substitution reaction of a suitable three-carbon precursor with a methylthiolate source.

A plausible and efficient synthetic strategy would be the reaction of 1,3-dichloro-2-propanol with sodium thiomethoxide (NaSCH₃). In this SN2 reaction, the thiomethoxide anion acts as a potent nucleophile, displacing the chloride ions at the 1 and 3 positions of the propanol backbone[2].

Hypothesized Synthesis of this compound

1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol Product This compound 1,3-Dichloro-2-propanol->Product Nucleophilic Substitution Sodium_Thiomethoxide 2x Sodium Thiomethoxide (NaSCH₃) Sodium_Thiomethoxide->Product Byproduct 2x Sodium Chloride (NaCl) cluster_0 Nifuratel Synthesis & Quality Control Nifuratel_Intermediate Key Intermediates Nifuratel Nifuratel (API) Nifuratel_Intermediate->Nifuratel Synthesis QC Quality Control (e.g., HPLC, GC) Nifuratel->QC Analysis Ref_Standard This compound (Reference Standard) Ref_Standard->QC Comparison

Sources

An In-Depth Technical Guide to 1,3-Bis(methylthio)-2-propanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(methylthio)-2-propanol is a sulfur-containing organic compound that has garnered significant interest within the pharmaceutical industry. While not a household name, this molecule plays a crucial role as a certified reference material for the quality control of Nifuratel, a broad-spectrum antimicrobial and antiprotozoal agent. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Historical Context and Discovery

The history of this compound is intrinsically linked to the development of the antibacterial and antiprotozoal drug, Nifuratel. Nifuratel was first developed in the 1960s by the Italian pharmaceutical company Poli Industria Chimica. The original synthesis of Nifuratel, as described in a 1963 Belgian patent, involved the reaction of epichlorohydrin with methyl mercaptan, followed by a series of steps to yield the final drug substance.

It is within this synthetic pathway that this compound emerges, primarily as a process-related impurity. Specifically, it is designated as "Nifuratel Impurity 15"[1][2]. The formation of this dithioether is a consequence of the reaction of epichlorohydrin with two equivalents of methyl mercaptan or its corresponding thiolate. While the desired reaction for the Nifuratel synthesis involves the addition of one equivalent of methyl mercaptan, the presence of an excess of the thiol nucleophile can lead to the formation of this compound.

The identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Consequently, the synthesis and isolation of pure this compound have become necessary for its use as an analytical standard to monitor and control the levels of this specific impurity in Nifuratel production batches.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and analytical applications.

PropertyValueSource
CAS Number 31805-83-1PubChem[1]
Molecular Formula C5H12OS2PubChem[1]
Molecular Weight 152.29 g/mol Fisher Scientific[3]
IUPAC Name 1,3-bis(methylsulfanyl)propan-2-olPubChem[1]
Appearance LiquidFisher Scientific[3]
Boiling Point 543.10 K (269.95 °C)Cheméo[4]
Melting Point 260.73 K (-12.42 °C)Cheméo[4]
Density No data available
Solubility LogP (octanol/water): 1.073Cheméo[4]
Vapor Pressure No data available
Refractive Index No data available

Synthesis of this compound

The synthesis of this compound can be logically deduced from the established synthetic routes for Nifuratel, which utilize epichlorohydrin and a methylthiol source. The most direct approach involves the nucleophilic ring-opening of epichlorohydrin by two equivalents of sodium methylthiolate.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Epichlorohydrin Epichlorohydrin Reaction_Vessel Reaction Vessel (e.g., Methanol, rt) Epichlorohydrin->Reaction_Vessel Sodium_Methylthiolate Sodium Methylthiolate (2 eq.) Sodium_Methylthiolate->Reaction_Vessel Quenching Quenching (e.g., Water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Purification Purification (e.g., Distillation or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from epichlorohydrin and sodium methylthiolate.

Materials:

  • Epichlorohydrin (1.0 eq)

  • Sodium methylthiolate (2.1 eq)

  • Methanol (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methylthiolate (2.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Epichlorohydrin: Cool the solution to 0 °C using an ice bath. Slowly add epichlorohydrin (1.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Use of Sodium Methylthiolate: Sodium methylthiolate is a strong nucleophile that readily attacks the epoxide ring of epichlorohydrin. Using a slight excess (2.1 eq) ensures the complete conversion of the starting material and drives the reaction towards the formation of the desired disubstituted product.

  • Anhydrous Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve both the sodium methylthiolate and the epichlorohydrin. Using the anhydrous form minimizes unwanted side reactions with water.

  • Low-Temperature Addition: The reaction is exothermic. Adding the epichlorohydrin at a low temperature helps to control the reaction rate and prevent potential side reactions or a runaway reaction.

  • Inert Atmosphere: While not strictly necessary for this specific reaction, using an inert atmosphere is good practice when working with thiolates to prevent oxidation.

  • Aqueous Work-up and Extraction: The work-up procedure is designed to remove any remaining salts and water-soluble impurities. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.

  • Purification: Vacuum distillation is a suitable method for purifying liquid compounds with relatively high boiling points. Column chromatography provides an alternative for achieving high purity, especially on a smaller scale.

Applications in Drug Development and Research

The primary and most well-documented application of this compound is its use as a pharmaceutical reference standard . Specifically, it serves as a certified impurity standard for the quality control of Nifuratel[1].

Role as a Nifuratel Impurity Standard

In the synthesis of Nifuratel, the formation of "Nifuratel Impurity 15" (this compound) is a potential outcome. Regulatory bodies such as the FDA and EMA require stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized standard of this impurity is essential for:

  • Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC, GC) capable of detecting and quantifying this impurity in Nifuratel drug substance and drug product.

  • Quality Control: To routinely monitor the levels of this impurity in each batch of Nifuratel produced, ensuring that it remains below the established safety thresholds.

  • Stability Testing: To assess the potential for this impurity to form during the storage of the Nifuratel drug product.

The availability of high-purity this compound allows for accurate calibration of analytical instruments and ensures the reliability of quality control data.

Potential for Further Research

While its role as a reference standard is its main application, the structural motif of this compound could be of interest in other areas of medicinal chemistry and drug discovery. Dithioether compounds are known to exhibit a range of biological activities and can serve as versatile building blocks in organic synthesis. Further research could explore the potential of this compound and its derivatives as:

  • Enzyme Inhibitors: The sulfur atoms could potentially interact with the active sites of certain enzymes.

  • Metal Chelators: The dithioether moiety could be explored for its ability to chelate metal ions, which may have therapeutic applications.

  • Scaffolds for New Drug Candidates: The propanol backbone with two thioether functionalities provides a flexible scaffold for the synthesis of new and diverse molecules with potential biological activity.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant position in the pharmaceutical landscape as a critical analytical standard for the quality control of the drug Nifuratel. Its history is intertwined with the development of this important antimicrobial agent, and its synthesis is a logical extension of the Nifuratel manufacturing process. For researchers and professionals in drug development, a thorough understanding of this molecule's properties, synthesis, and primary application is essential for ensuring the quality and safety of pharmaceutical products. Furthermore, its unique structural features may hold untapped potential for future research and discovery in medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Cheméo. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN103232445A - Method for preparing nifuratel.
  • Google Patents. (n.d.). CN112457304A - Preparation method of nifuratel.
  • Google Patents. (n.d.). CN102863434A - Synthetic method of nifuratel.

Sources

1,3-Bis(methylthio)-2-propanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1,3-Bis(methylthio)-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organosulfur compound with potential applications in various fields of chemical research and drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure and the principles of solute-solvent interactions. Furthermore, it offers a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents of interest.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.[1][2][3]

PropertyValueSource
Molecular Formula C₅H₁₂OS₂[1][2][3]
Molecular Weight 152.29 g/mol [2]
Appearance Liquid (at room temperature)[2]
IUPAC Name 1,3-bis(methylthio)propan-2-ol[1]
CAS Number 31805-83-1[1][2]
Computed XLogP3-AA 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3 (1 from oxygen, 2 from sulfur)[1]
Topological Polar Surface Area 70.8 Ų[3]

The structure of this compound contains both polar and non-polar moieties. The central hydroxyl (-OH) group is a key polar feature, capable of acting as a hydrogen bond donor and acceptor. The two thioether (-S-CH₃) groups also contribute to the molecule's polarity, with the sulfur atoms acting as weak hydrogen bond acceptors. The five-carbon backbone provides a degree of non-polar character.

Theoretical Prediction of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

Analysis of Intermolecular Forces

The solubility of this compound is governed by the interplay of the following intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to hydrogen bonding. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

  • Dipole-Dipole Interactions: The C-O, C-S, and S-C bonds are polar, resulting in a net molecular dipole moment. This allows for favorable interactions with other polar molecules.

  • London Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. The five-carbon chain and the methyl groups of the thioethers will interact with non-polar solvents via these forces.

Predicted Solubility in Different Solvent Classes

Based on the structural features of this compound, its predicted solubility in various classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl group of the solute, acting as both hydrogen bond donors and acceptors. The relatively short carbon chain of the solute will not significantly hinder its dissolution in these polar solvents.[6][7][8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): Good to moderate solubility is predicted. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group.[9] Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMSO, are likely to be excellent solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Limited to poor solubility is anticipated. The dominant polar character of the hydroxyl and thioether groups will make it difficult for the molecule to be solvated by non-polar solvents.[5][10] While London dispersion forces will be present, they are unlikely to overcome the strong hydrogen bonding and dipole-dipole interactions between the solute molecules.

The following diagram illustrates the key decision points for predicting solubility based on solvent type.

G start Select Solvent polar_protic Polar Protic (e.g., Methanol, Ethanol) start->polar_protic  H-bond donor/acceptor polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) start->polar_aprotic  Dipole-dipole & H-bond acceptor non_polar Non-Polar (e.g., Hexane, Toluene) start->non_polar  London dispersion forces high_sol High Predicted Solubility polar_protic->high_sol mod_sol Moderate to Good Predicted Solubility polar_aprotic->mod_sol low_sol Low Predicted Solubility non_polar->low_sol

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination is essential for obtaining accurate quantitative solubility data. The following protocol outlines a standard method for determining the solubility of a liquid solute in an organic solvent.

Materials and Equipment
  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G prep 1. Prepare Supersaturated Solution (Add excess solute to solvent) equilibrate 2. Equilibrate (Shake at constant temperature) prep->equilibrate separate 3. Phase Separation (Centrifuge to pellet excess solute) equilibrate->separate sample 4. Sample Supernatant (Carefully remove an aliquot of the clear solution) separate->sample dilute 5. Dilute and Analyze (Dilute with a suitable solvent and analyze by GC/HPLC) sample->dilute calculate 6. Calculate Solubility (Compare to a standard curve) dilute->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: In a series of vials, add a known volume of the selected organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to create a supersaturated solution. The presence of a separate liquid phase of the solute should be visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.[11]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the layer of undissolved solute.

  • Dilution: Dilute the aliquot of the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples and the standard solutions using a validated GC or HPLC method.

  • Calculation: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility ( g/100 mL)Qualitative Solubility
Polar Protic Methanol32.7> 50Very Soluble
Ethanol24.5> 50Very Soluble
Polar Aprotic DMSO46.7> 40Very Soluble
Acetone20.7~ 30Freely Soluble
Acetonitrile37.5~ 25Soluble
Non-Polar Toluene2.4< 1Sparingly Soluble
Hexane1.9< 0.1Insoluble

Note: The values in this table are hypothetical and for illustrative purposes only. They should be replaced with experimentally determined data.

Conclusion

The solubility of this compound in organic solvents is dictated by its molecular structure, which features both polar (hydroxyl and thioether) and non-polar (carbon backbone) components. It is predicted to be highly soluble in polar protic and polar aprotic solvents and poorly soluble in non-polar solvents. For precise applications, the experimental protocol provided in this guide should be followed to obtain quantitative solubility data. This information is critical for the successful design of experiments and formulations involving this compound.

References

  • University of Waterloo. (2023, August 31). Solubility of Organic Compounds.
  • Royal Society of Chemistry. (2018, August 6).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Propanol. Retrieved January 27, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.
  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 31805-83-1). Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Organic sulfide. Retrieved January 27, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 27, 2026, from [Link]

  • Lab Alley. (2025, September 3). Propanol Chemical Overview. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Chapter 7. Alcohols, Thiols, Phenols, Ethers.
  • ResearchGate. (2018, August 30). Predict solubility of organic compounds?. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Bis-(methylthio)-2-methoxypropane (CAS 31805-84-2). Retrieved January 27, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • The Cynical Philosopher. (2024, January 31). Organic Chemistry - Properties and Reactions of Thiols [Video]. YouTube.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Quora. (2018, September 18). Do you expect acetone to be soluble in 1-propanol? Why or why not?. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Dithioacetal Formation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dithioacetals are a cornerstone of modern organic synthesis, serving as exceptionally stable protecting groups for aldehydes and ketones and as pivotal intermediates for carbon-carbon bond formation through polarity reversal (umpolung).[1][2] This document provides a comprehensive guide to the synthesis of dithioacetals. We begin by clarifying the reactivity of the specified reagent, 1,3-bis(methylthio)-2-propanol, and explain its unsuitability for direct dithioacetal formation. Subsequently, we present a detailed, field-proven protocol for the preparation of 1,3-dithianes using the standard and highly effective reagent, 1,3-propanedithiol, with an emphasis on mechanistic understanding, experimental causality, and practical execution for research and development applications.

Introduction: The Role of Dithioacetals and Reagent Selection

The protection of carbonyl functionalities is a frequent necessity in multistep synthesis. Among the various protecting groups, dithioacetals, particularly cyclic 1,3-dithianes, are prized for their high stability towards both acidic and basic conditions, as well as a range of nucleophilic and reducing agents. Beyond protection, the deprotonation of a 1,3-dithiane generates a nucleophilic acyl anion equivalent, an "umpolung" strategy pioneered by Corey and Seebach that enables the synthesis of ketones, α-hydroxy ketones, and other valuable structures.[3]

1.1. Critical Analysis of the Target Reagent: this compound

A common prerequisite for dithioacetal formation is the use of a dithiol, a molecule containing two thiol (-SH) functional groups. The user-specified reagent, This compound , has the following structure:

CH₃-S-CH₂-CH(OH)-CH₂-S-CH₃

It is crucial to recognize that this molecule is a dithioether alcohol , not a dithiol.[4][5] Its sulfur atoms are present as thioethers (-S-CH₃), which are significantly less nucleophilic than thiols and do not readily react with carbonyls under standard acid-catalyzed conditions to form dithioacetals. The most reactive nucleophilic site on this molecule is the secondary alcohol (-OH) group.

Therefore, the acid-catalyzed reaction of this compound with an aldehyde or ketone would proceed through the alcohol functionality to form a hemiacetal and subsequently an acetal , not a dithioacetal.

For the successful formation of a cyclic dithioacetal (a 1,3-dithiane), the appropriate reagent is 1,3-propanedithiol :

HS-CH₂-CH₂-CH₂-SH

This application note will therefore focus on the standard, reliable, and widely applicable protocol using 1,3-propanedithiol to meet the objective of preparing dithioacetals.

Mechanistic Overview: Acid-Catalyzed Dithiane Formation

The formation of a 1,3-dithiane is an equilibrium process typically catalyzed by a Brønsted or Lewis acid.[6] The mechanism proceeds through several distinct, reversible steps:

  • Carbonyl Activation: The acid protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

  • Hemithioacetal Formation: One of the nucleophilic thiol groups of 1,3-propanedithiol attacks the activated carbonyl carbon. Deprotonation of the resulting intermediate yields a hemithioacetal.

  • Thionium Ion Formation: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, transforming it into a good leaving group (H₂O). Departure of water generates a resonance-stabilized thionium ion.

  • Cyclization: The second thiol group, now tethered to the molecule, acts as an intramolecular nucleophile, attacking the thionium ion.

  • Product Formation: Final deprotonation regenerates the acid catalyst and yields the stable, six-membered 1,3-dithiane ring.

To drive the equilibrium toward the product, the water generated during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Experimental Workflow Workflow for 2-Phenyl-1,3-dithiane Synthesis Start Combine Reactants: Benzaldehyde, 1,3-Propanedithiol, p-TsOH in Toluene Reflux Reflux with Dean-Stark (2-4 hours, ~110 °C) Start->Reflux Heat Workup Aqueous Work-up: 1. Quench with NaOH (aq) 2. Wash with H₂O & Brine Reflux->Workup Cool Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Purify Purification (Recrystallization) Concentrate->Purify Product Pure 2-Phenyl-1,3-dithiane (White Crystalline Solid) Purify->Product

Sources

Experimental procedure for reacting 1,3-Bis(methylthio)-2-propanol with ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of 1,3-Bis(methylthio)-2-propanol for Ketone Transformation: Protection and Acyl Anion Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The transformation of ketones is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. This document provides a detailed guide to the reaction of ketones with this compound, a versatile dithiol reagent. We will explore the dual utility of this reaction: first, as a robust method for protecting the electrophilic carbonyl group as a cyclic thioacetal (thioketal), and second, as a gateway to polarity-inverted reactivity (umpolung) via the Corey-Seebach reaction, effectively converting the ketone into a nucleophilic acyl anion equivalent.[1][2] This application note elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the strategic implications for multistep synthesis.

Introduction: The Strategic Value of Thioacetals in Synthesis

In complex organic synthesis, the selective reaction of one functional group in the presence of others is a persistent challenge. The carbonyl group of a ketone, with its inherent electrophilicity, is highly reactive towards nucleophiles. Protecting groups are temporary modifications that mask a functional group's reactivity, allowing other transformations to occur elsewhere in the molecule.[3]

Thioacetals, the sulfur analogs of acetals, are exceptionally effective protecting groups for ketones because they are stable to a wide range of nucleophilic and basic conditions, under which common oxygen-based acetals might be labile.[3] The reaction of a ketone with a dithiol, such as this compound, under acidic catalysis, efficiently yields a stable five-membered cyclic thioacetal.

Beyond protection, this transformation opens the door to one of modern synthesis's most powerful concepts: umpolung , or the inversion of polarity.[1][2] While a ketone's carbonyl carbon is electrophilic, the corresponding carbon in the derived thioacetal can be deprotonated with a strong base to become a potent nucleophile—an acyl anion equivalent.[2][4] This strategy, pioneered by Corey and Seebach, enables the formation of carbon-carbon bonds that are otherwise inaccessible through conventional carbonyl chemistry.[2]

This compound is a particularly interesting reagent due to the central hydroxyl group on its propane backbone. This functional handle can be used for further molecular elaboration or may influence the stereochemical outcome of subsequent reactions.

Reaction Mechanism and Core Principles

The formation of a thioacetal from a ketone and a dithiol is a reversible, acid-catalyzed condensation reaction.[1] Understanding the mechanism is key to optimizing reaction conditions.

Acid-Catalyzed Thioacetal Formation

The reaction proceeds through several equilibrium steps:

  • Activation of the Carbonyl: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: One of the thiol groups of this compound attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

  • Elimination of Water: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Departure of water generates a resonance-stabilized carbocation.

  • Intramolecular Cyclization: The second thiol group attacks the carbocation in an intramolecular fashion, forming the stable five-membered ring of the thioacetal.

  • Regeneration of Catalyst: Deprotonation of the sulfonium ion regenerates the acid catalyst and yields the final product.

Because water is a byproduct, its removal is critical to drive the equilibrium towards the product, in accordance with Le Châtelier's principle. This is typically achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

G cluster_0 Mechanism of Thioacetal Formation Ketone Ketone (R₂C=O) ActivatedKetone Activated Ketone (R₂C=OH⁺) Ketone->ActivatedKetone + H⁺ Hemithioacetal Hemithioacetal ActivatedKetone->Hemithioacetal + Dithiol Carbocation Carbocation Intermediate Hemithioacetal->Carbocation + H⁺, - H₂O Product Cyclic Thioacetal Carbocation->Product Intramolecular Attack Product->Product G Start Ketone + This compound Protect Thioacetal Formation (Acid Catalyst, Reflux) Start->Protect Thioacetal Protected Thioacetal Protect->Thioacetal Deprotonate Deprotonation (n-BuLi, THF, -30°C) Thioacetal->Deprotonate Umpolung Pathway Lithiate Lithiated Dithiane (Acyl Anion Equivalent) Deprotonate->Lithiate Electrophile Reaction with Electrophile (e.g., Alkyl Halide, Epoxide) Lithiate->Electrophile Alkylated Alkylated Thioacetal Electrophile->Alkylated Deprotect Deprotection (e.g., IBX or HgCl₂) Alkylated->Deprotect FinalProduct Functionalized Ketone Deprotect->FinalProduct

Sources

Troubleshooting & Optimization

Chemoselective protection of carbonyls with 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Carbonyl Protection

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbonyl protection. We will delve into the formation of 1,3-dithianes, a cornerstone strategy for the chemoselective protection of carbonyl groups, particularly focusing on the use of 1,3-propanedithiol.

A point of clarification: The reagent 1,3-Bis(methylthio)-2-propanol, CH₃-S-CH₂-CH(OH)-CH₂-S-CH₃, is not suitable for protecting carbonyls as it lacks the free thiol (-SH) groups required to form a cyclic dithioacetal. The intended and widely-used reagent for creating the robust 1,3-dithiane protecting group is 1,3-propanedithiol , HS-CH₂-CH₂-CH₂-SH. This guide will focus on the correct application of 1,3-propanedithiol, which aligns with the goal of achieving highly chemoselective carbonyl protection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using 1,3-propanedithiol for carbonyl protection?

The core principle is the conversion of a planar, electrophilic carbonyl group into a stable, six-membered cyclic thioacetal, known as a 1,3-dithiane.[1] This transformation is typically catalyzed by a Lewis or Brønsted acid.[2] The resulting dithiane is exceptionally stable and unreactive towards a wide range of reagents, including nucleophiles, organometallics, hydrides, and both acidic and basic conditions, effectively "hiding" the carbonyl while other functional groups in the molecule are manipulated.[1][3][4][5]

The reaction proceeds via an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen, making the carbon more electrophilic. This is followed by nucleophilic attack from one of the thiol groups of 1,3-propanedithiol to form a hemithioacetal. A subsequent intramolecular reaction involving the second thiol group, with the elimination of a water molecule, closes the ring to form the stable 1,3-dithiane.

Q2: How is chemoselectivity achieved when a molecule contains both an aldehyde and a ketone?

This is one of the primary advantages of dithiane formation. The reaction demonstrates significant chemoselectivity, favoring the protection of aldehydes over ketones. This selectivity arises from two main factors:

  • Steric Hindrance: Aldehydes, having one hydrogen substituent, are sterically less hindered than ketones, which have two alkyl or aryl groups. The approach of the somewhat bulky 1,3-propanedithiol nucleophile is therefore much more facile with aldehydes.

  • Electronic Effects: The carbonyl carbon of an aldehyde is generally more electrophilic (electron-deficient) than that of a ketone, where the alkyl groups are electron-donating. This inherent electronic difference makes aldehydes more reactive towards nucleophilic attack.

By carefully controlling reaction conditions (e.g., using a mild catalyst at low temperatures), one can achieve excellent yields of the aldehyde-protected dithiane while leaving the ketone untouched.[2]

Experimental Protocols & Methodologies

Protocol 1: Chemoselective Protection of an Aldehyde (General Procedure)

This protocol outlines a standard procedure for the selective protection of an aldehyde in the presence of a ketone.

Workflow: Carbonyl Protection with 1,3-Propanedithiol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate (Aldehyde/Ketone Mixture) in Anhydrous Solvent (e.g., CH2Cl2) B Add 1,3-Propanedithiol (1.1 eq. to aldehyde) A->B C Cool to 0°C B->C D Add Catalyst (e.g., BF3·OEt2, 0.1 eq.) Dropwise C->D E Stir at 0°C to RT Monitor by TLC D->E F Quench with Base (e.g., sat. NaHCO3) E->F G Extract with Organic Solvent F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Workflow for selective aldehyde protection.

Step-by-Step Procedure:

  • Preparation: To a solution of the carbonyl-containing substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise (0.1 eq).

  • Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure dithiane-protected compound.

Protocol 2: Deprotection of a 1,3-Dithiane

The robust nature of dithianes means their removal requires specific, often oxidative or mercury-based, conditions.[1][3] Using mercury salts is highly effective but poses significant toxicity and disposal challenges. Modern methods often favor oxidative cleavage.

Workflow: Oxidative Deprotection of 1,3-Dithiane

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Dithiane Substrate in Solvent System (e.g., CH3CN/H2O) B Add Oxidizing Agent (e.g., IBX, NCS, CAN) A->B C Stir at RT or Gentle Heat Monitor by TLC B->C D Quench Reaction (e.g., with Na2S2O3 soln) C->D E Extract with Organic Solvent D->E F Dry, Filter, Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for dithiane deprotection.

Step-by-Step Procedure (using o-Iodoxybenzoic Acid - IBX):

  • Preparation: Dissolve the 1,3-dithiane (1.0 eq) in a solvent mixture such as dimethyl sulfoxide (DMSO) or fluorobenzene.

  • Reaction: Add IBX (approx. 2.0-3.0 eq) to the solution.

  • Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove the insoluble byproducts.

  • Isolation & Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude carbonyl compound by column chromatography.

Data Summary: Reaction Conditions

The choice of catalyst and solvent is critical for successful protection. The following table provides a general guideline for various carbonyl compounds.

Carbonyl TypeRecommended CatalystTypical SolventTemperature (°C)Relative Reaction Time
Aliphatic AldehydeBF₃·OEt₂, ZnCl₂, p-TsOHCH₂Cl₂, CHCl₃0 to RTFast
Aromatic AldehydeBF₃·OEt₂, LiBr, Y(OTf)₃[2]CH₂Cl₂, THF0 to RTModerate
α,β-Unsaturated AldehydeLiBr, HClO₄-SiO₂[2]CH₂Cl₂, Solvent-free0 to RTModerate
Aliphatic KetoneBF₃·OEt₂, p-TsOH (reflux)Toluene, CH₂Cl₂RT to RefluxSlow
Aromatic KetoneBF₃·OEt₂, p-TsOH (reflux)TolueneRefluxVery Slow / May require harsh conditions

Troubleshooting Guide

Even standard procedures can encounter issues. This section addresses common problems in a question-and-answer format.

Troubleshooting Decision Tree

G problem problem cause cause solution solution start Problem Encountered p1 Low / No Yield (Protection) start->p1 p2 Incomplete Deprotection start->p2 p3 Aldehyde/Ketone Mixture Reacts Unselectively start->p3 c1a Wet Reagents/Solvent? p1->c1a c1b Inactive Catalyst? p1->c1b c1c Sterically Hindered Substrate? p1->c1c s1a Dry solvent (e.g., over mol. sieves). Use fresh, high-purity dithiol. c1a->s1a s1b Use fresh or newly opened catalyst. c1b->s1b s1c Increase temp, use stronger Lewis acid, or prolong reaction time. c1c->s1c c2a Insufficient Reagent? p2->c2a c2b Reagent Incompatible with Substrate? p2->c2b s2a Increase equivalents of deprotection agent (e.g., IBX). c2a->s2a s2b Try alternative method: - HgCl₂/CaCO₃ (if tolerable) - NCS/AgNO₃ - CAN c2b->s2b c3a Conditions Too Harsh? p3->c3a s3a Lower temperature to 0°C or -20°C. Use a milder catalyst (e.g., I₂ or LiBr). c3a->s3a

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Stability of dithianes from 1,3-Bis(methylthio)-2-propanol to basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for organosulfur chemistry applications. This guide provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of dithiane protecting groups under basic conditions, with special considerations for complex molecular scaffolds.

Introduction: The Dithiane Group - A Chemist's Armor

The 1,3-dithiane is a cornerstone of modern organic synthesis, primarily employed as a robust protecting group for carbonyl functionalities. Its exceptional stability to a wide range of reagents, including both acids and bases, makes it an invaluable tool in multi-step syntheses.[1][2] This stability profile allows for extensive chemical modifications on other parts of a molecule while the masked carbonyl remains inert.

However, the true power of the dithiane lies in its ability to undergo "umpolung," or polarity inversion. Treatment with a strong, non-nucleophilic base transforms the normally electrophilic carbonyl carbon into a potent nucleophile—an acyl anion equivalent—enabling the formation of strategic carbon-carbon bonds.[3][4] This guide addresses common questions and troubleshooting scenarios encountered when subjecting dithiane-containing molecules to basic reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Just how stable is a standard 1,3-dithiane to basic conditions?

A: Extremely stable. The 1,3-dithiane group is inert to most common basic conditions, which is a primary reason for its widespread use.[2][5] Unlike base-labile protecting groups (e.g., Fmoc, certain esters), dithianes are not cleaved by aqueous or alcoholic solutions of hydroxides (NaOH, KOH), carbonates (K₂CO₃), or common amine bases (Et₃N, pyridine). Their stability surpasses that of their oxygen analogs, O,O-acetals, which are readily hydrolyzed under aqueous acidic conditions.[3] Deprotection of a dithiane to regenerate the carbonyl typically requires oxidative methods or treatment with soft metal salts, highlighting their inherent resistance to simple hydrolysis.[6][7]

Q2: What happens when I treat a dithiane with a very strong base like n-butyllithium (nBuLi)? Is this a degradation pathway?

A: This is not a degradation pathway but rather the most synthetically useful reaction of dithianes. The C-2 proton of a 1,3-dithiane is weakly acidic (pKa ≈ 31-38), allowing for its removal by a strong, non-nucleophilic base like nBuLi.[3][4] This deprotonation generates a highly stabilized carbanion, known as a 2-lithio-1,3-dithiane. This species is a powerful nucleophile (an acyl anion equivalent) that can react with a wide range of electrophiles (e.g., alkyl halides, epoxides, carbonyls).[8][9] This controlled, intentional reaction is the basis of the renowned Corey-Seebach reaction for carbon-carbon bond formation.[3]

The stability of the resulting carbanion is attributed to the polarizability of the adjacent sulfur atoms and the potential involvement of their d-orbitals in delocalizing the negative charge.[3][8]

Troubleshooting_Workflow Start Unexpected reactivity of dithiane- containing compound with base Check_Molecule Analyze full molecular structure. Are other base-labile groups present? Start->Check_Molecule Check_Base Review the base used. Is it strong enough for C2 deprotonation? Start->Check_Base Labile_Groups Identify potential reactive sites: - Esters - Halides (β-elimination) - Acidic α-protons - β-Hydroxy carbonyls Check_Molecule->Labile_Groups Strong_Base Base is strong (e.g., nBuLi). Is C2 deprotonation the desired reaction? Check_Base->Strong_Base Mild_Base Base is mild (e.g., K₂CO₃, Et₃N). Reaction is not at the dithiane. Check_Base->Mild_Base No Isolate_Issue Design control experiment: Protect the suspected labile group or use a simpler analog. Labile_Groups->Isolate_Issue Desired_Reaction Yes, Umpolung is intended. Troubleshoot subsequent electrophilic addition step. Strong_Base->Desired_Reaction Yes Undesired_Reaction No, deprotonation was unintended. Consider a weaker, non-nucleophilic base. Strong_Base->Undesired_Reaction No Conclusion Conclusion: Reactivity is due to another functional group, not dithiane instability. Mild_Base->Conclusion Isolate_Issue->Conclusion

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Technical Support Center: Method Refinement for Large-Scale Synthesis of 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-bis(methylthio)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the large-scale synthesis of this important intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, scalable, and reproducible synthetic process.

Introduction to the Synthesis

The most common and scalable route to this compound involves a nucleophilic substitution reaction. The primary method we will focus on is the reaction of 1,3-dichloro-2-propanol with a methylthiolating agent, typically sodium thiomethoxide (also known as sodium methyl mercaptide). This SN2 reaction displaces the chloride leaving groups with the methylthio nucleophile.

While the reaction appears straightforward, scaling up can introduce challenges related to reaction kinetics, impurity profiles, and product isolation. This guide will address these potential issues in a comprehensive question-and-answer format.

Reaction Pathway Overview

Synthesis_Pathway 1,3-dichloro-2-propanol 1,3-dichloro-2-propanol Reaction Nucleophilic Substitution (SN2) 1,3-dichloro-2-propanol->Reaction Sodium_Thiomethoxide 2x Sodium Thiomethoxide (CH3SNa) Sodium_Thiomethoxide->Reaction Product This compound Reaction->Product Byproduct 2x Sodium Chloride (NaCl) Reaction->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the synthesis, from starting material considerations to final product purification.

I. Starting Materials and Reagents

Q1: What is the quality of 1,3-dichloro-2-propanol required for this synthesis?

A1: The purity of the starting 1,3-dichloro-2-propanol is critical to the success of the synthesis. Impurities in this starting material can lead to side reactions and complicate purification. It is recommended to use 1,3-dichloro-2-propanol with a purity of >98%. Common impurities to be aware of include the isomeric 2,3-dichloro-1-propanol and residual reagents from its own synthesis, such as epichlorohydrin.[1] The presence of epichlorohydrin can lead to the formation of undesired byproducts.

Q2: I'm observing variability in my reaction yield. Could the quality of my sodium thiomethoxide be the issue?

A2: Absolutely. Sodium thiomethoxide is a hygroscopic and air-sensitive reagent. Exposure to moisture will lead to the formation of methanethiol and sodium hydroxide, reducing the amount of active nucleophile available for the reaction. It is crucial to handle sodium thiomethoxide under an inert atmosphere (e.g., nitrogen or argon) and use a freshly opened container or a properly stored reagent.[2] For large-scale synthesis, it is advisable to titrate a sample of the sodium thiomethoxide to determine its exact activity before use.

Q3: Are there any alternatives to sodium thiomethoxide?

A3: While sodium thiomethoxide is the most common reagent, other sources of the methylthiolate anion can be used, such as potassium thiomethoxide. In some cases, methanethiol gas can be bubbled through a solution containing a strong base like sodium hydroxide to generate the thiomethoxide in situ. However, this approach requires careful handling of toxic and flammable methanethiol gas and precise control of stoichiometry. For large-scale operations, using pre-made sodium thiomethoxide is generally safer and more convenient.

II. Reaction Conditions

Q4: What is the optimal solvent for this reaction on a large scale?

A4: The choice of solvent is crucial for a successful SN2 reaction. Polar aprotic solvents are generally preferred as they can dissolve the ionic sodium thiomethoxide while not solvating the nucleophile as strongly as protic solvents, thus maintaining its reactivity.[3]

SolventAdvantagesDisadvantages
Ethanol/Methanol Good solubility for sodium thiomethoxide.Protic nature can reduce nucleophilicity. Potential for competitive reaction of the alkoxide.[4]
Isopropanol Good solubility, less reactive than methanol/ethanol.Higher boiling point may require more energy for removal.
Tetrahydrofuran (THF) Aprotic, good for SN2 reactions.Lower solubility of sodium thiomethoxide may require a co-solvent or phase transfer catalyst.
Acetonitrile Polar aprotic, excellent for SN2 reactions.Can be more expensive for large-scale use.

For large-scale synthesis, a mixture of an alcohol and water can be a practical choice, despite the protic nature, as it offers good solubility for the reactants and is cost-effective.[5] The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in biphasic systems or when using less polar solvents, as it helps to shuttle the thiomethoxide anion into the organic phase.[6][7]

Q5: My reaction is sluggish and not going to completion. What should I do?

A5: A sluggish reaction can be due to several factors:

  • Low Temperature: While the reaction is exothermic, some initial heating may be required to overcome the activation energy. A temperature range of 50-70°C is a good starting point.[8]

  • Poor Mixing: In a large-scale reactor, ensure that the agitation is sufficient to maintain a homogenous mixture, especially if the sodium thiomethoxide is not fully dissolved.

  • Inactive Reagent: As mentioned in Q2, verify the quality of your sodium thiomethoxide.

  • Insufficient Reaction Time: Monitor the reaction progress using a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has reached completion.[9][10]

Q6: I am seeing the formation of byproducts. What are they and how can I avoid them?

A6: Several byproducts can form during this synthesis:

  • Monosubstituted Product (1-chloro-3-(methylthio)-2-propanol): This is the primary intermediate. If the reaction is incomplete, you will have a mixture of this and the desired disubstituted product. To avoid this, ensure you are using at least two equivalents of sodium thiomethoxide per equivalent of 1,3-dichloro-2-propanol and allow for sufficient reaction time.

  • Oxidation Products: Thiols and thioethers are susceptible to oxidation, which can lead to the formation of disulfides (CH₃S-SCH₃) or sulfoxides. This is more likely to occur during workup if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures or in the presence of trace metals. Blanketing the reaction with an inert gas like nitrogen can help to minimize oxidation.

  • Elimination Products: Although less common with a good nucleophile like thiomethoxide, some elimination reactions can occur, especially at higher temperatures, leading to the formation of unsaturated compounds. Maintaining a controlled temperature is key to minimizing this.

Troubleshooting_Workflow Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Check_Reagents Verify Purity and Activity of Starting Materials Low_Yield->Check_Reagents Reagent Issue? Optimize_Conditions Adjust Reaction Temperature and Time Low_Yield->Optimize_Conditions Condition Issue? Improve_Mixing Ensure Adequate Agitation Low_Yield->Improve_Mixing Mixing Issue? Monitor_Reaction Use GC-MS to Track Progress Check_Reagents->Monitor_Reaction Optimize_Conditions->Monitor_Reaction Improve_Mixing->Monitor_Reaction End End Monitor_Reaction->End Reaction Complete

Caption: A workflow for troubleshooting low reaction yields.

III. Work-up and Purification

Q7: What is the recommended work-up procedure for a large-scale reaction?

A7: A typical work-up procedure involves:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by the addition of water to dissolve the sodium chloride byproduct.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the this compound. Multiple extractions will ensure a good recovery.

  • Washing: Wash the combined organic extracts with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Q8: The product has a strong, unpleasant odor. How can this be managed on a large scale?

A8: Thioethers and any residual thiol impurities are known for their strong odors.[11] For large-scale production, it is essential to have proper engineering controls in place. This includes performing the reaction and work-up in a well-ventilated area, preferably in a closed system. Off-gases from the reactor and during solvent removal should be passed through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) to neutralize the volatile sulfur compounds.

Q9: What is the best method for purifying the final product on a large scale?

A9: For large-scale purification, fractional distillation under reduced pressure is the most common and effective method. This compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at high temperatures. The purity of the fractions should be monitored by GC-MS.

For very high purity requirements, such as for pharmaceutical applications, column chromatography may be necessary, but this is often less practical and more expensive for very large quantities.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example for the synthesis of this compound and should be adapted and optimized for specific equipment and safety protocols.

Materials:

  • 1,3-Dichloro-2-propanol (1.0 eq)

  • Sodium thiomethoxide (2.1 eq)

  • Ethanol (as solvent)

  • Water

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Charge a suitably sized reactor with ethanol and sodium thiomethoxide under a nitrogen atmosphere. Stir the mixture until the sodium thiomethoxide is fully dissolved.

  • Addition of Substrate: Slowly add the 1,3-dichloro-2-propanol to the stirred solution. The addition should be done at a rate that maintains the reaction temperature below 60°C. An initial exotherm is expected.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature. Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the precipitated sodium chloride.

    • Transfer the mixture to a separation funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to pure this compound.

Safety Considerations

  • 1,3-Dichloro-2-propanol: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

  • Sodium Thiomethoxide: This is a corrosive and flammable solid. It reacts with water to release flammable and toxic methanethiol gas. Handle in a dry, inert atmosphere.[2]

  • Odor: As previously mentioned, thioethers and thiols have strong, unpleasant odors. Ensure adequate ventilation and consider using a respirator if necessary. All waste should be treated with an oxidizing agent like bleach before disposal.

References

  • National Center for Biotechnology Information. (n.d.). 1,3-DICHLORO-2-PROPANOL. In PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Sodium methanethiolate. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • PubMed. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • MDPI. (2023, September 12). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Retrieved from [Link]

  • MDPI. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2024, August 31). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Retrieved from [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Thioether Profragrances: Parameters Influencing the Performance of Precursor-Based Fragrance Delivery in Functional Perfumery. Retrieved from [Link]

  • ACS Publications. (2023, February 28). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 17). Why is sodium methanethiolate still a better nucleophile than sodium methoxide when the solvent is ethanol. Retrieved from [Link]

  • ScienceDirect. (2025, December 12). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • OEHHA. (2010, June 1). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. Retrieved from [Link]

  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of alkyl aryl sulfides via phase-transfer catalyzed displacement of aromatic chloride by alkyl thiolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google APIs. (n.d.). United States Patent Office. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]

  • PubMed. (2011). Determination of epichlorohydrin and 1,3-dichloro-2-propanol in synthesis of cationic etherifying reagent by headspace gas chromatography. Retrieved from [Link]

  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Retrieved from [Link]

  • TOL Biotech. (n.d.). Effective Odor Management and Control. Retrieved from [Link]

  • PubMed. (2024, February 7). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Retrieved from [Link]

  • Google Patents. (2013, April 27). RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
  • YouTube. (2018, May 31). The formation and remediation of stinky sulfur aromas in wines. Retrieved from [Link]

  • OEHHA. (2009, March). Chemical for CIC Consultation: 1,3-Dichloro-2-Propanol. Retrieved from [Link]

  • PubMed Central. (2021, March 17). Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides. Retrieved from [Link]

  • University of Calgary. (n.d.). Exercise 12: - Nucleophilic substitution reactions of alkyl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-2-propanol. In PubChem. Retrieved from [Link]

  • UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • MDPI. (n.d.). Selenoether-Linked Liquid Crystal Trimers and the Twist-Bend Nematic Phase. Retrieved from [Link]

  • YouTube. (2016, October 12). Solvents for Nucleophilic Substitution Reactions. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Thiols: A Senior Application Scientist's Guide to 1,3-Bis(methylthio)-2-propanol versus 1,3-Propanedithiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, robustness, and sensory experience of a synthetic route. This guide offers a detailed comparative analysis of two sulfur-containing C3 synthons: the workhorse 1,3-propanedithiol and its less-olfactory counterpart, 1,3-Bis(methylthio)-2-propanol. As a senior application scientist, my aim is to provide not just a side-by-side comparison of their properties, but to delve into the practical implications of their use, supported by experimental protocols and data, to empower you in making informed decisions in your research and development endeavors.

At a Glance: Key Differences and Strategic Implications

Feature1,3-PropanedithiolThis compound
Functionality Free Dithiol (-SH)Protected Dithiol (S-Me) with a free hydroxyl (-OH)
Odor Intense, unpleasantLow to negligible
Reactivity High (nucleophilic thiols)Low (stable thioethers)
Handling Requires excellent ventilation; prone to oxidationStandard laboratory handling
Synthetic Utility Direct formation of dithianes (carbonyl protection, umpolung)Requires deprotection to unmask the dithiol functionality
Key Advantage One-step, well-established reactionsOdorless, stable precursor
Key Disadvantage Malodorous, air-sensitiveRequires an additional deprotection step

Deep Dive: A Mechanistic and Practical Comparison

1,3-Propanedithiol: The Power and the Problem

1,3-Propanedithiol is a cornerstone reagent for the protection of carbonyl compounds as 1,3-dithianes. This transformation is not merely a protective measure; it is a gateway to the powerful Corey-Seebach reaction, which facilitates umpolung (reversal of polarity) of the carbonyl carbon, turning it into a potent nucleophile for carbon-carbon bond formation.[1] The high nucleophilicity of the free thiol groups allows for efficient, typically acid-catalyzed, formation of the dithiane ring.

However, this reactivity comes at a significant sensory cost. The intense and pervasive stench of 1,3-propanedithiol is a major drawback, necessitating the use of dedicated fume hoods and stringent waste management protocols. Furthermore, the free thiols are susceptible to oxidation, which can lead to the formation of disulfide impurities over time.

This compound: The Odorless Precursor Strategy

This compound represents a strategic solution to the handling issues of 1,3-propanedithiol. By masking the reactive thiol groups as stable methyl thioethers, the compound is rendered virtually odorless and is not prone to air oxidation. This makes it a far more user-friendly reagent for storage and handling in a laboratory setting.

The trade-off for this convenience is the necessity of an additional synthetic step: the deprotection of the methyl thioethers to liberate the free dithiols. This is typically achieved through a reductive cleavage, most commonly using sodium in liquid ammonia.[2] Only after this deprotection can the resulting 1,3-dimercapto-2-propanol be used in the same manner as 1,3-propanedithiol for dithiane formation. The presence of the 2-hydroxyl group also offers a potential site for further functionalization, adding another dimension to its synthetic utility.

Experimental Data and Protocols: A Head-to-Head Comparison

To provide a tangible comparison, let us consider the protection of cyclohexanone as a model reaction.

Method A: Direct Dithiane Formation with 1,3-Propanedithiol

This one-step protocol is highly efficient but requires careful handling due to the reagent's odor.

Experimental Protocol:

  • To a solution of cyclohexanone (1.0 g, 10.2 mmol) in anhydrous dichloromethane (50 mL) is added 1,3-propanedithiol (1.2 g, 11.2 mmol).

  • The mixture is cooled to 0 °C, and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂, 0.1 mL) is added.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a 10% aqueous sodium hydroxide solution (20 mL).

  • The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 1,4-dithiaspiro[4.5]decane.

Expected Yield: >90%

Figure 1. Direct, one-step dithiane formation.

Method B: Two-Step Dithiane Formation from this compound

This approach involves an initial deprotection step to generate the active dithiol in situ.

Step 1: Reductive Deprotection of this compound

Experimental Protocol:

  • A three-necked flask equipped with a dry ice-acetone condenser is charged with liquid ammonia (approx. 50 mL) at -78 °C.

  • Small pieces of sodium metal are added until a persistent blue color is obtained.

  • A solution of this compound (1.55 g, 10.2 mmol) in anhydrous tetrahydrofuran (10 mL) is added dropwise. The blue color will dissipate with each drop.

  • Sodium is added portion-wise until the blue color persists for at least 30 minutes, indicating complete deprotection.

  • The reaction is carefully quenched by the addition of ammonium chloride until the blue color disappears.

  • The ammonia is allowed to evaporate, and the resulting residue containing 1,3-dimercapto-2-propanol is used directly in the next step.

Sources

Navigating the Thiol Landscape: A Comparative Guide to Protecting Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Thiol Protection

For researchers, synthetic chemists, and professionals in drug development, the thiol group represents both a powerful functional handle and a significant synthetic challenge. Its high nucleophilicity and susceptibility to oxidation necessitate the use of protecting groups to ensure the successful execution of multi-step syntheses.[1] This guide provides an in-depth comparison of common thiol protecting groups, offering insights into their mechanisms, stability profiles, and strategic applications.

Addressing a Common Misconception: 1,3-Dithianes vs. Thiol Protection

Initially, it is crucial to address a potential point of confusion regarding structures like 1,3-bis(methylthio)-2-propanol and their relationship to thiol protection. While the "1,3-dithio" motif is central to a well-known protecting group strategy, it is for the protection of carbonyls , not thiols. The formation of a 1,3-dithiane from a carbonyl compound and 1,3-propanedithiol is a cornerstone of the Corey-Seebach reaction, which allows for an "umpolung" or reversal of polarity of the carbonyl carbon.[2][3] This strategy is fundamentally different from the protection of a thiol group.

The protection of a thiol (R-SH) involves the temporary conversion of the sulfhydryl proton into a less reactive functional group, thereby preventing its interference in subsequent synthetic transformations. This guide will focus on these true thiol protecting groups.

The Imperative of Thiol Protection: Why and When?

The sulfur-hydrogen bond in thiols is weaker and more acidic (pKa ~10-11) than the oxygen-hydrogen bond in alcohols (pKa ~16-18).[1] This makes the corresponding thiolate anion a potent nucleophile.[1] Furthermore, thiols are readily oxidized to disulfides.[4] In the context of complex molecule synthesis, such as in peptide synthesis or the development of antibody-drug conjugates, unprotected thiols can lead to a host of undesired side reactions, including:

  • Disulfide formation: Uncontrolled oxidation leading to homodimers or heterodimers.

  • Michael additions: Reaction with α,β-unsaturated carbonyls.

  • Alkylation: Unwanted reaction with electrophiles.

  • Interference with catalysts: Poisoning of heavy metal catalysts.

The ideal thiol protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be removable chemoselectively under mild conditions without affecting other functional groups.

A Comparative Analysis of Key Thiol Protecting Groups

The choice of a thiol protecting group is a critical strategic decision in synthesis design. Below, we compare some of the most widely employed groups, highlighting their strengths and weaknesses.

Benzyl (Bn) and Substituted Benzyl Groups

The benzyl group is a classic and widely used protecting group for thiols.[5] It is typically introduced via Williamson ether synthesis using benzyl bromide or chloride in the presence of a base.

Protection Mechanism:

Thiol R-SH Base + Base Thiolate R-S⁻ BnX + Bn-X ProtectedThiol R-S-Bn

Caption: Protection of a thiol with a benzyl group.

Deprotection:

Deprotection of benzyl ethers is most commonly achieved by dissolving metal reduction (e.g., Na/NH₃) or catalytic hydrogenolysis (e.g., H₂/Pd-C).[5] The harshness of these conditions can be a significant drawback. Substituted benzyl groups, such as the p-methoxybenzyl (PMB) group, offer milder deprotection options, typically using strong acids like trifluoroacetic acid (TFA).

Trityl (Trt) and Substituted Trityl Groups

The bulky trityl group is another cornerstone of thiol protection, particularly in peptide synthesis.[6] Its steric hindrance provides excellent protection.

Protection Mechanism:

Thiol R-SH Base + Base Thiolate R-S⁻ TrtCl + Trt-Cl ProtectedThiol R-S-Trt

Caption: Protection of a thiol with a trityl group.

Deprotection:

The trityl group is highly acid-labile and can be removed with mild acids such as TFA, often in the presence of a scavenger like triethylsilane (TES) to trap the liberated trityl cation.[7] This allows for orthogonal deprotection in the presence of acid-stable protecting groups.

tert-Butyl (tBu) Group

The tert-butyl group is a robust protecting group, stable to a wide range of conditions, including strongly basic and nucleophilic reagents.

Deprotection:

Removal of the t-butyl group requires strong acids, such as trifluoroacetic acid (TFA), often in the presence of a scavenger.[8] Milder deprotection can sometimes be achieved using mercuric acetate followed by treatment with H₂S.[9]

Acetyl (Ac) and other Acyl Groups

Acyl groups, such as the acetyl group, form thioesters with thiols. Thioesters are significantly less nucleophilic than the parent thiol.

Protection Mechanism:

Thiol R-SH Ac2O + Ac₂O or AcCl Base Base ProtectedThiol R-S-Ac

Caption: Protection of a thiol with an acetyl group.

Deprotection:

Thioesters are readily cleaved under basic conditions (e.g., NaOMe in MeOH, aqueous ammonia) or by nucleophilic attack with other thiols (transthioesterification).[5][10] This allows for mild and orthogonal deprotection.

Comparative Performance Data

Protecting GroupIntroduction ConditionsStabilityDeprotection ConditionsOrthogonality
Benzyl (Bn) BnBr, Base (e.g., NaH, K₂CO₃)Strong base, mild acid, oxidizing/reducing agentsNa/NH₃, H₂/Pd-CLimited
p-Methoxybenzyl (PMB) PMB-Cl, BaseStrong base, mild acid, oxidizing/reducing agentsTFA, DDQ, CANGood
Trityl (Trt) Trt-Cl, Base (e.g., Et₃N)Base, reducing agents, mild oxidizing agentsMild acid (TFA), I₂/MeOHExcellent
tert-Butyl (tBu) Isobutylene, acid catalystStrong base, nucleophiles, mild acid, oxidizing/reducing agentsStrong acid (TFA), Hg(OAc)₂ then H₂SGood
Acetyl (Ac) Ac₂O or AcCl, BaseAcid, mild base, oxidizing/reducing agentsBase (NaOMe, NH₃), thiolsExcellent

Experimental Protocols

Protocol 1: Protection of Cysteine with the Trityl Group

Objective: To protect the thiol group of N-α-Fmoc-L-cysteine with a trityl group.

Materials:

  • N-α-Fmoc-L-cysteine

  • Trityl chloride (Trt-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-α-Fmoc-L-cysteine (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-α-Fmoc-S-trityl-L-cysteine.

Protocol 2: Deprotection of an S-Acetyl Protected Thiol

Objective: To deprotect an S-acetylated peptide to reveal the free thiol.

Materials:

  • S-acetylated peptide

  • Sodium methoxide (NaOMe) solution in methanol (0.5 M)

  • Methanol (MeOH)

  • Dowex® 50WX8 hydrogen form resin

Procedure:

  • Dissolve the S-acetylated peptide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the sodium methoxide solution dropwise until the pH reaches ~10-11.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by HPLC or TLC.

  • Upon completion, neutralize the reaction by adding Dowex® 50WX8 resin until the pH is neutral.

  • Filter off the resin and concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Logical Workflow for Selecting a Thiol Protecting Group

Start Start: Need to protect a thiol AssessStability Assess downstream reaction conditions Start->AssessStability AcidStable Acidic conditions? AssessStability->AcidStable BaseStable Basic conditions? AssessStability->BaseStable RedoxStable Redox conditions? AssessStability->RedoxStable SelectPG Select candidate protecting group(s) AcidStable->SelectPG Yes AcidStable->SelectPG No BaseStable->SelectPG Yes BaseStable->SelectPG No RedoxStable->SelectPG Yes RedoxStable->SelectPG No AssessOrthogonality Orthogonality required? SelectPG->AssessOrthogonality FinalChoice Final Protecting Group Strategy AssessOrthogonality->FinalChoice Yes AssessOrthogonality->FinalChoice No

Caption: Decision workflow for thiol protecting group selection.

Conclusion

The strategic selection and implementation of thiol protecting groups are paramount for the successful synthesis of complex molecules. While a multitude of options exist, a thorough understanding of their respective stabilities and deprotection conditions is essential for designing robust and efficient synthetic routes. The benzyl, trityl, tert-butyl, and acetyl groups, each with their unique characteristics, provide a versatile toolkit for the modern synthetic chemist. By carefully considering the downstream chemical transformations and the need for orthogonal deprotection, researchers can navigate the challenges of thiol chemistry and achieve their synthetic goals.

References

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. (2003). The Journal of Organic Chemistry, 68(12), 4999–5001.
  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2020). The Journal of Organic Chemistry, 85(15), 9897–9906.
  • The role of thiols and disulfides in protein chemical and physical stability. (2012). Pharmaceutical Research, 29(7), 1859–1873.
  • Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry. YouTube. Retrieved from [Link]

  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. (2018). Organic & Biomolecular Chemistry, 16(44), 8564–8570.
  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Diketones, γ-Ketols, and Cyclopentenones from 1,3-Dithiane. Angewandte Chemie International Edition in English, 4(12), 1075–1077.
  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (2018). Tetrahedron, 74(38), 5598–5605.
  • Process for the deprotection of protected thiols. (2001). Google Patents.
  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. (2021).
  • Progress in 1,3-propanediol biosynthesis. (2022). Frontiers in Bioengineering and Biotechnology, 10, 991979.
  • Corey–Seebach reaction. In Wikipedia. Retrieved from [Link]

  • Thioester deprotection using a biomimetic NCL approach. (2022). Frontiers in Chemistry, 10, 976356.
  • Thioester deprotection using a biomimetic NCL approach. (2022). Colibri. Retrieved from [Link]

  • Cleavage of 1,3‐dithianes. ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry of 1,3-Dithiane. Scribd. (n.d.). Retrieved from [Link]

  • A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. (2014). Google Patents.
  • Dithiane. In Wikipedia. Retrieved from [Link]

  • 5.1 Introduction 5.2 Thioether Derivatives. (n.d.). Retrieved from [Link]

  • The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols. (1995). Chemistry and Physics of Lipids, 78(1), 71–80.
  • A Comparative Guide to the Deprotection and Cleavage of 1,2-Dithiane and 1,3-Dithiane. Benchchem. (n.d.).
  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (2008). Journal of the Chinese Chemical Society, 55(4), 883–887.
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (2022). Molecules, 27(19), 6537.

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A Strategic Advancement in Carbonyl Umpolung: The Case for 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Modern Acyl Anion Equivalent

In the intricate chess game of multi-step organic synthesis, the strategic protection and manipulation of functional groups are paramount to achieving the desired molecular architecture. For decades, the concept of "umpolung," or the reversal of polarity, of the carbonyl group has been a cornerstone of C-C bond formation. The traditional go-to reagent for achieving this transformation has been the 1,3-dithiane, a cyclic thioacetal derived from 1,3-propanedithiol. While robust and reliable, this classic approach is not without its operational and, at times, olfactory challenges.

This guide introduces a compelling alternative: the acyclic thioacetal, 1,3-Bis(methylthio)-2-propanol . We will explore the inherent advantages of this reagent over the traditional 1,3-dithiane methodology, supported by established principles of reaction kinetics and thermodynamics, and provide a framework for its practical application. For researchers, scientists, and drug development professionals, embracing such nuanced advancements in synthetic methodology can lead to more efficient, milder, and ultimately more successful synthetic campaigns.

The Traditional Bastion: 1,3-Dithianes in Umpolung Chemistry

The formation of a 1,3-dithiane from an aldehyde or ketone using 1,3-propanedithiol is a well-established method for protecting the carbonyl group or for generating an acyl anion equivalent.[1] The resulting dithiane is exceptionally stable under both acidic and basic conditions.[1] Deprotonation of the C2-proton with a strong base, typically n-butyllithium, generates a nucleophilic carbanion that can react with a variety of electrophiles. Subsequent deprotection, often under harsh conditions, regenerates the carbonyl functionality in the product.[2]

However, the very stability that makes 1,3-dithianes attractive as protecting groups can also be a significant drawback. The deprotection step often requires toxic heavy metal salts, such as those of mercury(II), or strong oxidizing agents, which can be incompatible with sensitive functional groups elsewhere in the molecule and pose environmental concerns.[2] Furthermore, the reagent used for their formation, 1,3-propanedithiol, is notorious for its persistent and unpleasant odor.

The Challenger: this compound - A Paradigm of Finesse

This compound emerges as a promising alternative, addressing some of the key limitations of the dithiane approach. Its acyclic nature and the presence of a hydroxyl group introduce subtle yet significant differences in reactivity and handling.

Key Advantages of this compound:
  • Milder Deprotection Conditions: Drawing an analogy from the well-studied differences between cyclic and acyclic acetals, acyclic thioacetals are generally more susceptible to hydrolysis under milder acidic conditions.[3] This translates to a deprotection step that is less likely to compromise other sensitive functional groups in a complex molecule. The avoidance of harsh and toxic reagents required for dithiane cleavage represents a significant process simplification and a move towards greener chemistry.

  • Potentially Enhanced Solubility: The presence of a hydroxyl group in the backbone of this compound is anticipated to increase its solubility in a wider range of organic solvents compared to the more lipophilic 1,3-propanedithiol. This could lead to more flexible reaction conditions and easier purification of intermediates.

  • Reduced Odor: While still a sulfur-containing compound, the methylated thiols are generally less volatile and possess a less intense odor compared to the free dithiols like 1,3-propanedithiol, improving the laboratory environment.

  • Potential for Intramolecular Assistance: The hydroxyl group is strategically positioned to potentially participate in intramolecular catalysis or chelation during metal-mediated reactions, potentially influencing stereoselectivity and reaction rates in certain applications.

Comparative Overview: 1,3-Dithiane vs. This compound

FeatureTraditional Method: 1,3-DithianeAlternative: this compound (Inferred)
Structure Cyclic ThioacetalAcyclic Thioacetal
Formation Reagent 1,3-PropanedithiolMethanethiol (or equivalent) and a glycerol derivative
Odor Intense, unpleasantLess intense
Stability HighModerate
Deprotection Conditions Harsh (e.g., HgCl₂, strong oxidants)Milder (e.g., dilute acid, milder oxidants)
Solubility Good in nonpolar solventsPotentially better in a wider range of solvents
Handling Requires careful handling due to odorEasier to handle

Experimental Framework

While specific, optimized protocols for the use of this compound as an acyl anion equivalent are not yet widely documented in peer-reviewed literature, a logical starting point would be to adapt the well-established procedures for acyclic dithioacetals. Below, we provide a standard protocol for the use of a 1,3-dithiane and a proposed, analogous protocol for this compound.

Experimental Protocol 1: Formation and Alkylation of a 1,3-Dithiane (Traditional Method)

Step 1: Formation of the 1,3-Dithiane

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or toluene) is added 1,3-propanedithiol (1.1 equiv).

  • A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction is stirred at room temperature or with gentle heating, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is washed with aqueous base (e.g., NaHCO₃ solution), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the 1,3-dithiane.

Step 2: Deprotonation and Alkylation

  • The 1,3-dithiane (1.0 equiv) is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C or -40 °C).

  • A solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at the low temperature to generate the lithiated dithiane.

  • The electrophile (e.g., an alkyl halide, 1.2 equiv) is added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Step 3: Deprotection

  • The alkylated 1,3-dithiane is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).

  • A deprotecting agent, such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃), is added, and the mixture is stirred at room temperature or heated until the reaction is complete.

  • The reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the final ketone product.

Proposed Experimental Protocol 2: Formation and Alkylation using this compound

Step 1: Formation of the Acyclic Dithioacetal

It is important to note that the direct formation of the dithioacetal from an aldehyde and this compound is not the intended use of this reagent as a pre-formed acyl anion equivalent. Instead, the focus is on the deprotonation and subsequent reaction of this compound itself.

Step 2: Deprotonation and Alkylation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add a strong base such as n-butyllithium (2.2 equiv) dropwise to deprotonate both the hydroxyl group and one of the α-protons to the sulfur atoms.

  • After stirring for 1-2 hours at low temperature, the electrophile (1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl) and extracted with an organic solvent. The organic layers are washed, dried, and concentrated.

Step 3: Deprotection (Hypothesized Milder Conditions)

  • The alkylated product is dissolved in a mixture of a protic solvent (e.g., acetone or methanol) and water.

  • A catalytic amount of a mild acid (e.g., oxalic acid or Amberlyst-15) is added.

  • The reaction is stirred at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, the mixture is neutralized, and the product is extracted, dried, and purified.

Mechanistic Insights and Logical Flow

The core of the umpolung strategy lies in the ability of sulfur to stabilize an adjacent carbanion. This is true for both cyclic 1,3-dithianes and acyclic dithioacetals.

Umpolung_Strategy cluster_traditional Traditional Method: 1,3-Dithiane cluster_alternative Alternative: this compound Aldehyde Aldehyde/Ketone Dithiane 1,3-Dithiane Aldehyde->Dithiane + 1,3-Propanedithiol, Acid Catalyst Lithio_Dithiane Lithiated Dithiane (Acyl Anion Equivalent) Dithiane->Lithio_Dithiane + n-BuLi Alkylated_Dithiane Alkylated Dithiane Lithio_Dithiane->Alkylated_Dithiane + Electrophile (R-X) Final_Product_T Final Ketone Alkylated_Dithiane->Final_Product_T Deprotection (e.g., HgCl₂) Reagent This compound Dianion Dianion Reagent->Dianion + 2 eq. Strong Base Alkylated_Intermediate Alkylated Intermediate Dianion->Alkylated_Intermediate + Electrophile (R-X) Final_Product_A Final Hydroxy Ketone Alkylated_Intermediate->Final_Product_A Milder Deprotection (Hydrolysis)

Caption: Comparative workflow of the traditional 1,3-dithiane method and the proposed this compound alternative for acyl anion synthesis.

Conclusion: A Step Towards a More Refined Synthetic Toolkit

While the utility of 1,3-dithianes in organic synthesis is undeniable, the pursuit of milder, more efficient, and user-friendly reagents is a constant driver of innovation. This compound presents a compelling case for its adoption as a valuable alternative. Its acyclic nature suggests the potential for significantly milder deprotection conditions, a crucial advantage in the synthesis of complex and sensitive molecules. The presence of a hydroxyl group may offer benefits in terms of solubility and reactivity.

As researchers continue to explore and optimize synthetic methodologies, a thorough understanding of the nuanced advantages of reagents like this compound will be essential for the development of more elegant and efficient synthetic routes. While direct comparative experimental data is still emerging, the foundational principles of organic chemistry strongly support the exploration of this promising reagent.

References

  • Firouzabadi, H., Iranpoor, N., & Karimi, B. (1999). Selective and Chemoselective Dithioacetalization of Carbonyl Compounds with 1,3-Propanedithiol Catalyzed by Lithium Bromide under Solvent-Free Conditions. Synthesis, 1999(01), 58-60.
  • Khan Academy. (2013). Acetals as protecting groups and thioacetals. Available at: [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

  • Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

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A Comparative Guide to 1,3-Bis(methylthio)-2-propanol: Scope and Limitations in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the intricate field of complex molecule synthesis, the strategic disconnection of target molecules often reveals synthons requiring a reversal of their innate polarity. This concept, termed "umpolung," is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional reactivity.[1][2] 1,3-Bis(methylthio)-2-propanol has emerged as a specialized reagent within this paradigm, serving as a masked d²-glycerol synthon, or a nucleophilic equivalent of dihydroxyacetone. This guide provides a critical evaluation of its synthetic utility, objectively comparing its performance against established alternatives. We will delve into the causality behind experimental choices, underscore the significant limitations associated with its use—primarily the harsh deprotection step—and provide field-proven protocols and comparative data to guide researchers in making informed strategic decisions during synthesis design.

Section 1: The Principle of Umpolung and the Role of Thioacetals

The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom, dictating its reaction with nucleophiles. Umpolung, or polarity inversion, is a strategy to temporarily reverse this reactivity, making the carbonyl carbon act as a nucleophile (an acyl anion equivalent).[2][3] Thioacetals and thioketals are pivotal in this context. The sulfur atoms, through their ability to stabilize an adjacent carbanion via p-d orbital overlap and inductive effects, render the C-H bond acidic enough for deprotonation by a strong base.

The most iconic example is the 1,3-dithiane, which serves as a masked formyl anion.[4] this compound is a functionalized analogue of this system, designed to introduce a dihydroxyacetone moiety. The core principle remains the same: deprotonation at the C2 position creates a potent nucleophile for subsequent C-C bond formation.

Umpolung_Concept cluster_0 Normal Reactivity cluster_1 Umpolung Strategy Carbonyl Carbonyl (C=O) Electrophile Electrophilic Carbon (δ+) Carbonyl->Electrophile Carbanion Nucleophilic Carbon (C⁻) Thioacetal 1,3-Bis(methylthio)- 2-propanol Base Strong Base (e.g., n-BuLi) Thioacetal->Base Base->Carbanion

Caption: Polarity inversion (Umpolung) of a carbonyl carbon using a thioacetal derivative.

Section 2: Synthetic Workflow of this compound

The primary application of this compound is to function as a nucleophilic building block that, after reaction and deprotection, yields a substituted dihydroxyacetone or a related 1,3-dihydroxy-2-propanone derivative. The central hydroxyl group can be either left free or protected, depending on the reaction sequence.

The general synthetic workflow involves three key steps:

  • Deprotonation: The C2 proton is abstracted using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C). This generates the key lithiated intermediate.

  • Reaction with Electrophiles: The resulting carbanion is a potent nucleophile that readily attacks a wide range of electrophiles. This includes primary and secondary alkyl halides, epoxides, aldehydes, and ketones. This step forges the crucial carbon-carbon bond.

  • Deprotection (Hydrolysis): The final and most challenging step is the cleavage of the bis(methylthio) ketal to unveil the ketone functionality.

Workflow A 1,3-Bis(methylthio)- 2-propanol B Lithiated Intermediate (Nucleophile) A->B 1. n-BuLi, THF, -78°C D C-C Bond Formation Product (Alkylated Thioacetal) B->D 2. Reaction C Electrophile (R-X) C->D E Final Product (α-Hydroxy Ketone Derivative) D->E 3. Deprotection (e.g., HgCl₂)

Caption: General synthetic workflow using this compound.

Section 3: Critical Limitations and Experimental Challenges

While elegant in principle, the practical application of this compound in complex syntheses is often hampered by significant challenges, primarily centered around the deprotection step.

  • Harsh Deprotection Conditions: The cleavage of the robust thioacetal moiety is the reagent's Achilles' heel. Standard protocols frequently require stoichiometric amounts of toxic heavy metal salts, such as mercury(II) chloride (HgCl₂) with a base like calcium carbonate (CaCO₃) or mercury(II) oxide (HgO).[5][6] These reagents pose significant health and environmental hazards and are often incompatible with sensitive functional groups present in advanced intermediates.

  • Alternative Deprotection Issues: While alternatives to mercury exist, they come with their own drawbacks. Oxidative methods using reagents like N-bromosuccinimide (NBS), iodine, or bismuth nitrate can lack chemoselectivity, potentially oxidizing other sensitive moieties within the molecule.[7][8]

  • Functional Group Incompatibility: The initial deprotonation step requires a strong organolithium base. This precludes the presence of acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) or base-sensitive functional groups (e.g., esters prone to Claisen condensation) elsewhere in the substrate or electrophile.

  • Practical Concerns: Like many organosulfur reagents, this compound and its precursors possess a potent and unpleasant odor, requiring careful handling in well-ventilated fume hoods and appropriate waste disposal procedures.

Section 4: Comparative Analysis with Alternative Synthetic Strategies

The limitations of this compound necessitate a careful comparison with other methods for synthesizing α-hydroxy ketones and related structures.

FeatureThis compound1,3-DithianeCyanohydrin ChemistryDirect Enolate Hydroxylation
Synthon Type Nucleophilic dihydroxyacetoneNucleophilic formyl groupNucleophilic acyl groupElectrophilic ketone
Key Reaction Lithiation-alkylationLithiation-alkylationCyanide addition, then lithiationEnolate formation, then oxidation
Deprotection Harsh (Hg²⁺, NBS, I₂)Harsh (Hg²⁺, NBS, I₂)Moderate (acid/base hydrolysis)Not required
Key Advantage Direct installation of a C3 backboneVersatile for aldehyde/ketone synthesisMilder deprotection, avoids sulfurAtom-economical, avoids protection
Major Limitation Harsh, toxic deprotectionHarsh deprotection, limited to acyl synthonsHigh toxicity of cyanide reagentsRegioselectivity issues, over-oxidation
Alternative 1: 1,3-Dithiane

1,3-Dithiane is the archetypal umpolung reagent, used to introduce a nucleophilic formyl or acyl group.[4] While fundamentally similar in its activation and reaction with electrophiles, it does not inherently carry the hydroxy-functionalized backbone of this compound. Synthesizing an α-hydroxy ketone using a dithiane would require using an epoxide as the electrophile or subsequent oxidation steps. Crucially, it suffers from the same severe limitation: the need for harsh, often mercury-based, deprotection conditions.[5]

Alternative 2: Cyanohydrin Chemistry

The addition of cyanide to an aldehyde or ketone forms a cyanohydrin, which can be protected and then deprotonated at the α-position to create a nucleophilic acyl anion equivalent.[3] The primary advantage of this route is the subsequent conversion of the nitrile back to a carbonyl, which can typically be achieved under acidic or basic hydrolysis conditions—far milder than thioacetal cleavage. However, the extreme toxicity of cyanide salts and hydrogen cyanide gas is a significant barrier to its widespread use.

Alternative 3: Direct Enolate Hydroxylation

A more modern and often preferred strategy avoids umpolung entirely. A ketone can be converted to its corresponding enolate or silyl enol ether, which then reacts with an electrophilic oxygen source (e.g., MoOPH, DMDO, or Davis oxaziridines) to directly install the α-hydroxy group. This approach is highly convergent and avoids the multiple steps and harsh deprotection associated with thioacetal chemistry. Its main challenges are controlling regioselectivity in unsymmetrical ketones and preventing over-oxidation.

Section 5: Experimental Protocols

CAUTION: These procedures involve highly reactive and toxic substances. They must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Protocol 1: Lithiation and Alkylation of this compound
  • Objective: To generate the lithiated anion and react it with an alkyl halide electrophile.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL).

    • Add this compound (1.0 mmol, 152 mg). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 mmol, 1.1 eq, as a 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

    • Add a solution of the electrophile (e.g., benzyl bromide, 1.2 mmol, 1.2 eq) in anhydrous THF (2 mL) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the Thioacetal using Mercury(II) Chloride
  • Objective: To hydrolyze the bis(methylthio) ketal to the corresponding ketone.

  • Procedure:

    • Dissolve the alkylated thioacetal product (from Protocol 1, 0.5 mmol) in a mixture of acetonitrile and water (4:1, 10 mL).

    • Add calcium carbonate (CaCO₃, 1.5 mmol, 3.0 eq) to the solution.

    • In a separate container, carefully weigh mercury(II) chloride (HgCl₂, 1.1 mmol, 2.2 eq). (EXTREME TOXICITY) . Add the HgCl₂ to the reaction mixture in one portion.

    • Stir the resulting slurry vigorously at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite® to remove the mercury salts and calcium carbonate. Wash the filter cake with additional dichloromethane.

    • Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify by flash chromatography to yield the final α-hydroxy ketone product.

    • All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.

Section 6: Conclusion and Authoritative Recommendation

This compound is a synthetically useful reagent for a specific niche: the introduction of a nucleophilic dihydroxyacetone unit. Its logic is rooted in the powerful umpolung strategy, allowing for the formation of challenging C-C bonds. However, its scope in the synthesis of complex, polyfunctional molecules is severely limited by the harsh and toxic conditions required for the deprotection of the thioacetal group.

For drug development professionals and researchers working on intricate targets, the reliance on heavy metal-mediated transformations in late-stage synthesis is a significant liability. Modern alternatives, particularly the direct hydroxylation of enolates, often provide a more efficient, chemoselective, and environmentally benign pathway to the desired α-hydroxy ketone motifs. Therefore, while this compound remains a valid tool in the synthetic chemist's arsenal, its selection should be made only after a thorough consideration of its limitations and a critical evaluation of milder, more contemporary alternatives.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1,3-Bis(methylthio)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is paramount to ensuring the specificity and validity of experimental results. This guide provides an in-depth technical analysis of the potential cross-reactivity of 1,3-Bis(methylthio)-2-propanol with other functional groups. We will explore the theoretical basis for potential interactions and provide detailed, field-proven experimental protocols to empirically assess and quantify these interactions.

Introduction: The Significance of Cross-Reactivity in Drug Development and Research

This compound is a molecule of interest due to its unique structural features, namely the presence of two thioether linkages and a secondary alcohol. While these functional groups are key to its intended biological activity and chemical properties, they also present a potential for unintended interactions, or cross-reactivity, in various analytical and biological systems.

Cross-reactivity can lead to false positives or negatives in screening assays, misinterpretation of structure-activity relationships, and unforeseen toxicological effects. Therefore, a thorough understanding and empirical evaluation of a molecule's cross-reactivity profile is a critical step in the research and development pipeline. This guide is designed to provide the foundational knowledge and practical methodologies to conduct a robust cross-reactivity analysis of this compound.

Theoretical Potential for Cross-Reactivity

The chemical structure of this compound harbors two key functional groups that could contribute to cross-reactivity: the thioether linkages and the secondary alcohol.

  • Thioether Groups: The sulfur atoms in the thioether groups possess lone pairs of electrons, rendering them nucleophilic.[1] This inherent nucleophilicity could lead to interactions with electrophilic species within an assay or biological system. Furthermore, thioethers are susceptible to oxidation to sulfoxides and sulfones, a transformation that can be catalyzed by various reagents or enzymes.[2][3] Such modifications could alter the molecule's binding properties and lead to unforeseen interactions.

  • Secondary Alcohol: The secondary alcohol group can act as both a hydrogen bond donor and acceptor, potentially leading to non-specific binding with proteins or other biological macromolecules. Additionally, secondary alcohols can be oxidized to ketones under certain conditions, which would fundamentally change the molecule's chemical nature and interaction profile.[4][5]

Given these characteristics, it is plausible that this compound could exhibit cross-reactivity with a variety of other functional groups, including but not limited to:

  • Amines: Potential for hydrogen bonding.

  • Carboxylic Acids: Potential for hydrogen bonding.

  • Aldehydes and Ketones: Potential for interactions with the alcohol moiety.

  • Thiols: Potential for disulfide exchange or other sulfur-sulfur interactions.[6]

To move from theoretical potential to empirical evidence, a systematic experimental approach is necessary. The following sections detail robust protocols for assessing the cross-reactivity of this compound.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of our findings, we will employ a multi-pronged approach utilizing established and validated assay formats. The objective is to challenge the specificity of a hypothetical assay for this compound with a panel of structurally diverse compounds.

Experimental Workflow Overview

G cluster_prep Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis cluster_reporting Reporting prep_reagents Prepare Reagents (Buffers, Standards, Test Compounds) elisa Competitive ELISA prep_reagents->elisa fpia Fluorescence Polarization Immunoassay prep_reagents->fpia lcms LC-MS/MS Interference Study prep_reagents->lcms prep_conjugate Synthesize and Purify Analyte-Tracer Conjugate prep_conjugate->fpia prep_antibody Develop and Characterize Specific Antibody prep_antibody->elisa prep_antibody->fpia calc_ic50 Calculate IC50 Values elisa->calc_ic50 fpia->calc_ic50 analyze_interference Analyze for Signal Suppression/Enhancement lcms->analyze_interference calc_cr Determine % Cross-Reactivity calc_ic50->calc_cr summarize Summarize Data in Tables calc_cr->summarize analyze_interference->summarize interpret Interpret Results and Draw Conclusions summarize->interpret

Caption: Overall workflow for the cross-reactivity analysis of this compound.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the ability of various test compounds to compete with this compound for binding to a specific antibody. A decrease in signal in the presence of a test compound indicates cross-reactivity.[7][8]

Methodology:

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of a this compound-protein conjugate (e.g., BSA conjugate) in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[9]

  • Blocking:

    • Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (standard) and each test compound in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody species) at its optimal dilution in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Protocol 2: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescently labeled molecules upon binding to an antibody.[10] It is a rapid and sensitive method for quantifying small molecules.[11]

G cluster_low_fp Low Fluorescence Polarization cluster_high_fp High Fluorescence Polarization cluster_competition Competition free_tracer Free Fluorescent Tracer (Rapid Rotation) bound_tracer Antibody-Bound Tracer (Slow Rotation) free_tracer->bound_tracer + Antibody competition Analyte displaces Tracer -> Decrease in Polarization bound_tracer->competition + Unlabeled Analyte

Sources

A Senior Application Scientist's Guide to the Quantitative NMR Assay of 1,3-Bis(methylthio)-2-propanol: A Comparison with Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, specifically Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the assay of 1,3-Bis(methylthio)-2-propanol. This compound, identified as a potential impurity in pharmaceutical synthesis, serves as a pertinent case study to illustrate the distinct advantages of qNMR in terms of accuracy, efficiency, and methodological simplicity.

The Analytical Challenge: Quantifying this compound

This compound (CAS No: 31805-83-1, Molecular Formula: C₅H₁₂OS₂) is a sulfur-containing organic molecule.[1][2] Its accurate quantification is crucial, particularly when it is present as an impurity in drug substances, as its levels must be controlled to ensure the safety and efficacy of the final pharmaceutical product. The structure of this compound, lacking a strong ultraviolet (UV) chromophore, presents a significant challenge for conventional HPLC-UV analysis.

Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Quantification

Quantitative NMR stands as a powerful primary analytical method, where the signal intensity is directly proportional to the number of nuclei giving rise to that signal.[3] This intrinsic property allows for the determination of the absolute purity of a substance or its concentration in a solution with the use of a certified internal standard, without the need for a calibration curve generated from the analyte itself—a significant departure from chromatographic techniques.

The Foundational Principle of qNMR

The fundamental equation for calculating the purity of an analyte using an internal standard in ¹H qNMR is as follows:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

This direct relationship underscores the power of qNMR as a primary ratio method of measurement.

A Proposed and Validated qNMR Protocol for this compound Assay

The following protocol is a robust and self-validating system for the accurate quantification of this compound.

Selection of the Internal Standard: A Critical Choice

The selection of an appropriate internal standard is pivotal for a successful qNMR assay. The ideal standard should be of high purity, stable, non-reactive with the analyte, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte. For the assay of this compound, dimethyl sulfone (DMSO₂) is an excellent choice. It is a stable, non-volatile solid with a single, sharp singlet in the ¹H NMR spectrum arising from its six equivalent methyl protons. This signal appears at approximately 3.1-3.2 ppm in many common deuterated solvents, including chloroform-d (CDCl₃).[4]

Based on the ¹H NMR spectrum of the structurally similar 1,3-bis(methylthio)-2-methoxypropane, which shows signals around 3.5 ppm, 3.4 ppm, 2.7 ppm, and 2.1 ppm, the signals of this compound are not expected to overlap with the singlet of dimethyl sulfone.[1]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weighing Accurate Weighing (Analyte & Standard) Dissolution Dissolution (in Deuterated Solvent) Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acquisition ¹H NMR Spectrum Acquisition (Optimized Parameters) Transfer->NMR_Acquisition Processing Phasing & Baseline Correction NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: A streamlined workflow for the qNMR assay.

Method Validation: A Self-Validating System

The proposed qNMR method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose. [5][6][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals from impurities or the internal standard with the analyte signal chosen for quantification.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This can be demonstrated by preparing a series of samples with varying analyte-to-standard ratios and observing the linear relationship between the measured and theoretical ratios.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of this compound with a known, certified purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as changes in the relaxation delay or the processing parameters.

Comparison with Alternative Analytical Techniques

While qNMR offers a direct and elegant solution for the assay of this compound, it is instructive to compare it with traditional chromatographic methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a viable technique for the analysis of volatile and semi-volatile compounds.

  • Advantages: High resolution and sensitivity for volatile compounds.

  • Challenges for this compound:

    • Volatility: While likely volatile enough for GC analysis, optimization of the inlet temperature is crucial to prevent thermal degradation.

    • Detector Specificity: FID is a universal detector for organic compounds. For complex matrices where other organic impurities might be present, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) would provide enhanced selectivity and sensitivity for sulfur-containing compounds. [3][10][11] * Calibration: Requires a certified reference standard of this compound to generate a calibration curve for accurate quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, but it faces significant hurdles with compounds like this compound.

  • Advantages: Suitable for a wide range of non-volatile and thermally labile compounds.

  • Challenges for this compound:

    • Lack of Chromophore: The molecule does not possess a significant UV-absorbing chromophore, leading to poor sensitivity with a standard UV detector. [12][13][14][15] * Derivatization: To overcome the lack of a chromophore, a pre- or post-column derivatization step would be necessary to attach a UV-active tag to the molecule. This adds complexity to the method, introduces potential sources of error, and requires careful optimization and validation of the derivatization reaction itself. [12] * Alternative Detectors: While other HPLC detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) could be used for non-chromophoric compounds, they often exhibit a non-linear response and require careful calibration. [15]

Comparative Summary of Analytical Techniques

FeatureQuantitative NMR (qNMR)GC-FIDHPLC-UV
Principle Direct proportionality of signal intensity to the number of nucleiSeparation based on volatility and interaction with a stationary phaseSeparation based on partitioning between mobile and stationary phases
Calibration Does not require an analyte-specific calibration curve (uses an internal standard)Requires an analyte-specific calibration curveRequires an analyte-specific calibration curve
Specificity High, based on unique chemical shiftsModerate; can be improved with a specific detectorLow for non-chromophoric compounds without derivatization
Accuracy High, considered a primary ratio methodHigh with proper calibrationHigh with proper calibration and derivatization
Precision High, dependent on S/N and experimental parametersHighHigh
Sample Throughput ModerateHighHigh
Method Development Relatively straightforward, focused on parameter optimizationRequires optimization of column, temperature program, and gas flowsCan be complex, especially if derivatization is needed
Instrumentation NMR SpectrometerGas Chromatograph with FIDHigh-Performance Liquid Chromatograph with UV Detector

Conclusion: The Superiority of qNMR for the Assay of this compound

For the assay of this compound, quantitative NMR emerges as the superior analytical technique. Its ability to provide direct, accurate, and precise quantification without the need for an analyte-specific reference standard or chemical derivatization streamlines the analytical workflow and enhances the reliability of the results. While GC-FID is a plausible alternative, the specificity can be a concern in complex samples. HPLC-UV is significantly hampered by the molecule's lack of a UV chromophore, necessitating cumbersome derivatization procedures.

In the context of pharmaceutical quality control, where accuracy and efficiency are paramount, the adoption of qNMR for the quantification of challenging compounds like this compound offers a scientifically sound and practical solution. This guide provides the foundational knowledge and a robust starting point for researchers, scientists, and drug development professionals to implement this powerful technique in their analytical laboratories.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.